molecular formula C25H20N2O4S B12858839 Fmoc-D-Ala(Bth)-OH

Fmoc-D-Ala(Bth)-OH

货号: B12858839
分子量: 444.5 g/mol
InChI 键: FOEQAVDISWFCSU-OAQYLSRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-D-Ala(Bth)-OH is a useful research compound. Its molecular formula is C25H20N2O4S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C25H20N2O4S

分子量

444.5 g/mol

IUPAC 名称

(2R)-3-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H20N2O4S/c28-24(29)21(13-23-26-20-11-5-6-12-22(20)32-23)27-25(30)31-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,27,30)(H,28,29)/t21-/m1/s1

InChI 键

FOEQAVDISWFCSU-OAQYLSRUSA-N

手性 SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NC5=CC=CC=C5S4)C(=O)O

规范 SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC5=CC=CC=C5S4)C(=O)O

产品来源

United States

Foundational & Exploratory

Fmoc-D-Ala(Bth)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-Ala(Bth)-OH , chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanine, is a synthetic, non-proteinogenic amino acid derivative. It serves as a specialized building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the benzothiazolyl functional group into peptide chains. This modification is of significant interest to researchers in drug discovery and development due to the diverse biological activities associated with the benzothiazole (B30560) moiety, including antimicrobial, antifungal, and potential anticancer properties.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in peptide synthesis, and a summary of the known biological context of related compounds.

Core Properties and Data

This compound is a white to off-white solid. Its core chemical and physical properties are summarized in the table below. It is important to note that while data for the L-isomer, Fmoc-L-Ala(Bth)-OH, is more readily available from commercial suppliers, specific experimental data for the D-isomer is limited in publicly accessible literature.

PropertyValueReference
Chemical Formula C₂₅H₂₀N₂O₄S[1][2]
Molecular Weight 444.50 g/mol [2]
CAS Number 1263047-16-0[3]
Appearance White to off-white solid[4]
Purity Typically ≥95% (HPLC)[4]
Solubility Soluble in DMF and other polar organic solvents

Synthesis and Experimental Protocols

The synthesis of this compound involves two key stages: the synthesis of the unnatural amino acid 3-(benzothiazol-2-yl)-D-alanine and its subsequent protection with the Fmoc group.

Synthesis of 3-(benzothiazol-2-yl)-D-alanine (D-Ala(Bth)-OH)

While a specific protocol for the D-isomer is not detailed in the available literature, a general approach for the synthesis of 3-(benzothiazol-2-yl)alanine can be inferred from established methods for creating similar unnatural amino acids. One plausible synthetic route is outlined below.

G cluster_synthesis Synthesis of D-Ala(Bth)-OH 2_aminothiophenol 2-Aminothiophenol (B119425) condensation Condensation Reaction 2_aminothiophenol->condensation protected_aspartic_acid N-protected D-Aspartic acid derivative protected_aspartic_acid->condensation cyclization Cyclization & Deprotection condensation->cyclization D_Ala_Bth_OH D-Ala(Bth)-OH cyclization->D_Ala_Bth_OH

Figure 1. A plausible synthetic pathway for D-Ala(Bth)-OH.

Experimental Protocol (Hypothetical):

  • Condensation: N-protected D-aspartic acid anhydride (B1165640) is reacted with 2-aminothiophenol in a suitable aprotic solvent (e.g., THF or DMF). The reaction typically requires mild heating to facilitate the formation of an intermediate amide.

  • Cyclization and Deprotection: The intermediate is then subjected to cyclization conditions, often involving a dehydrating agent or thermal cyclization, to form the benzothiazole ring. Subsequent deprotection of the amino and carboxyl groups yields the final product, 3-(benzothiazol-2-yl)-D-alanine. Purification is typically achieved through recrystallization or column chromatography.

Fmoc Protection of D-Ala(Bth)-OH

The protection of the amino group of D-Ala(Bth)-OH with Fmoc is a standard procedure in peptide chemistry.

G cluster_fmoc_protection Fmoc Protection Workflow D_Ala_Bth_OH D-Ala(Bth)-OH reaction Reaction in aqueous basic solution (e.g., NaHCO₃ in Dioxane/Water) D_Ala_Bth_OH->reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->reaction acidification Acidification (e.g., with HCl) reaction->acidification extraction Extraction with organic solvent (e.g., Ethyl Acetate) acidification->extraction purification Purification (e.g., Recrystallization) extraction->purification Fmoc_D_Ala_Bth_OH This compound purification->Fmoc_D_Ala_Bth_OH

Figure 2. General workflow for the Fmoc protection of D-Ala(Bth)-OH.

Experimental Protocol:

  • Dissolution: 3-(benzothiazol-2-yl)-D-alanine is dissolved in an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, typically in a mixture of water and an organic solvent like dioxane or acetone (B3395972) to aid solubility.[5][6]

  • Reaction: The solution is cooled in an ice bath, and a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in a suitable organic solvent is added dropwise with stirring. The reaction is typically allowed to proceed for several hours at room temperature.[5][6]

  • Work-up: The reaction mixture is diluted with water and washed with a nonpolar organic solvent (e.g., diethyl ether) to remove unreacted Fmoc-OSu. The aqueous layer is then acidified to a pH of approximately 2 with a dilute acid (e.g., 1N HCl), causing the Fmoc-protected amino acid to precipitate.[5][6]

  • Isolation and Purification: The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in standard Fmoc-based solid-phase peptide synthesis protocols. The benzothiazole moiety is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).

G cluster_spps Fmoc-SPPS Cycle with this compound resin_bound_peptide Resin-bound peptide with free N-terminus coupling Coupling resin_bound_peptide->coupling coupled_peptide Resin-bound peptide with Fmoc-D-Ala(Bth) attached coupling->coupled_peptide Fmoc_D_Ala_Bth_OH This compound Fmoc_D_Ala_Bth_OH->coupling activating_agent Activating Agent (e.g., HBTU/HOBt) activating_agent->coupling washing Washing (DMF) coupled_peptide->washing deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) washing->deprotection next_cycle Ready for next coupling cycle deprotection->next_cycle G cluster_biological_context Potential Biological Activities of Benzothiazole-Containing Peptides Bth_peptide Peptide containing Ala(Bth) antimicrobial Antimicrobial Activity Bth_peptide->antimicrobial anticancer Anticancer Activity Bth_peptide->anticancer enzyme_inhibition Enzyme Inhibition Bth_peptide->enzyme_inhibition mechanism1 Disruption of microbial cell wall/membrane antimicrobial->mechanism1 mechanism2 Inhibition of essential microbial enzymes antimicrobial->mechanism2 mechanism3 Induction of apoptosis anticancer->mechanism3 mechanism4 Inhibition of protein kinases anticancer->mechanism4 mechanism5 Inhibition of carbonic anhydrases enzyme_inhibition->mechanism5

References

An In-depth Technical Guide to the Synthesis of Fmoc-D-Ala(Bth)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Fmoc-D-Ala(Bth)-OH, an important amino acid derivative utilized in peptide synthesis and drug discovery. The document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and structured format for ease of reference by researchers and professionals in the field of drug development.

Overview of the Synthesis Pathway

The synthesis of this compound is accomplished through a two-step process. The first step involves the formation of the benzothiazole-containing amino acid core, D-3-(benzothiazol-2-yl)-alanine (D-Ala(Bth)-OH), from a suitably protected D-aspartic acid derivative. The second step is the protection of the α-amino group of the synthesized D-Ala(Bth)-OH with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

The overall synthesis can be outlined as follows:

  • Synthesis of the Benzothiazole (B30560) Moiety: This involves the condensation of an N-protected D-aspartic acid derivative with 2-aminothiophenol (B119425), followed by cyclization to form the benzothiazole ring. Subsequent deprotection of the protecting groups yields the D-Ala(Bth)-OH core.

  • Fmoc Protection: The final step is the reaction of D-Ala(Bth)-OH with an Fmoc-donating reagent, such as Fmoc-OSu or Fmoc-Cl, under basic conditions to yield the desired product, this compound.

Experimental Protocols

Step 1: Synthesis of D-3-(benzothiazol-2-yl)-alanine (D-Ala(Bth)-OH)

The formation of the benzothiazole ring from an amino acid precursor is a key step in this synthesis. A common method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a carboxylic acid or its derivative[1]. In this case, the side-chain carboxylic acid of a protected D-aspartic acid derivative is utilized.

Reaction Scheme:

cluster_0 Step 1: Synthesis of D-Ala(Bth)-OH Fmoc-D-Asp(OtBu)-OH Fmoc-D-Asp(OtBu)-OH Intermediate N-(2-mercaptophenyl)-Fmoc-D-aspartamide(OtBu) Fmoc-D-Asp(OtBu)-OH->Intermediate + 2-aminothiophenol, coupling agent 2-aminothiophenol 2-aminothiophenol D-Ala(Bth)-OH_core D-Ala(Bth)-OH Intermediate->D-Ala(Bth)-OH_core Cyclization & Deprotection Deprotection Deprotection (acidolysis) cluster_1 Step 2: Fmoc Protection D-Ala(Bth)-OH D-Ala(Bth)-OH Fmoc-D-Ala(Bth)-OH_final This compound D-Ala(Bth)-OH->Fmoc-D-Ala(Bth)-OH_final + Fmoc-OSu, Na2CO3 (aq) Fmoc-OSu Fmoc-OSu cluster_workflow Synthesis Workflow for this compound A Start: Fmoc-D-Asp(OtBu)-OH & 2-aminothiophenol B Amide Formation: Coupling Reaction A->B C Cyclization: Benzothiazole Ring Formation B->C D Deprotection: Removal of Fmoc & OtBu groups C->D E Intermediate: D-Ala(Bth)-OH D->E F Fmoc Protection E->F G Work-up & Extraction F->G H Purification: Recrystallization G->H I Final Product: This compound H->I

References

The Biological Significance of D-Benzothiazolylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Potential Biological Activity, and Research Methodologies for a Novel Unnatural Amino Acid

Abstract

D-Benzothiazolylalanine, a non-proteinogenic D-amino acid, stands as a molecule of significant interest for researchers in drug discovery and chemical biology. While direct studies on this specific compound are limited, its structural similarity to known bioactive molecules, particularly as a D-amino acid analog and a derivative of the versatile benzothiazole (B30560) scaffold, suggests a strong potential for biological activity. This technical guide synthesizes available information on related compounds to provide a comprehensive overview of the probable synthesis, biological significance, and key experimental protocols for the investigation of D-benzothiazolylalanine. The primary hypothesized mechanism of action for D-benzothiazolylalanine is the inhibition of D-amino acid oxidase (DAO), an enzyme pivotal in the metabolism of D-amino acids that modulate N-methyl-D-aspartate (NMDA) receptor activity. This guide provides detailed experimental protocols for its synthesis and for relevant biological assays, alongside visualizations of pertinent signaling pathways, to facilitate further research into this promising compound.

Introduction

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1] Concurrently, the field of D-amino acids has garnered increasing attention for its role in neurotransmission and other physiological processes. D-amino acids, once considered unnatural, are now understood to be endogenous modulators of critical biological pathways, most notably the N-methyl-D-aspartate (NMDA) receptor signaling cascade through the action of D-serine.[2][3]

D-Benzothiazolylalanine, by combining these two key features, represents a compelling candidate for investigation. Its D-amino acid nature suggests a potential interaction with enzymes involved in D-amino acid metabolism, such as D-amino acid oxidase (DAO). Inhibition of DAO can lead to an increase in the levels of endogenous D-amino acids like D-serine, thereby modulating NMDA receptor function.[4][5] This guide will explore the biological significance of D-benzothiazolylalanine, focusing on its synthesis, its likely role as a DAO inhibitor, and the downstream effects on neuronal signaling.

Synthesis of D-Benzothiazolylalanine

The synthesis of D-benzothiazolylalanine can be achieved through solid-phase synthesis, a technique well-suited for the preparation of amino acid derivatives.[6][7] A general and efficient method involves the use of a resin-bound 2-aminobenzenethiol, which can be coupled with a protected D-alanine derivative.

Experimental Protocol: Solid-Phase Synthesis

A detailed protocol for the solid-phase synthesis of C-terminal modified 2-benzothiazolyl amino acids has been described and can be adapted for D-benzothiazolylalanine.[6][8]

Materials:

  • 2-Aminobenzenethiol

  • Fmoc-D-alanine

  • Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)

  • Coupling reagents (e.g., DIC/HOBt or HATU/DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Preparation: The 2-aminobenzenethiol is attached to the solid support.

  • Fmoc-D-alanine Coupling: The Fmoc-protected D-alanine is activated and coupled to the resin-bound aminobenzenethiol.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Cyclization and Cleavage: The benzothiazole ring is formed upon cleavage from the resin using a trifluoroacetic acid (TFA)-based cocktail.

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

A general workflow for this synthesis is depicted below:

G Resin Solid Support Aminobenzenethiol Attach 2-Aminobenzenethiol Resin->Aminobenzenethiol Fmoc_D_Ala Couple Fmoc-D-Alanine Aminobenzenethiol->Fmoc_D_Ala Deprotection Fmoc Deprotection Fmoc_D_Ala->Deprotection Cleavage Cleavage & Cyclization Deprotection->Cleavage Purification Purification Cleavage->Purification Final_Product D-Benzothiazolylalanine Purification->Final_Product

Figure 1: Solid-Phase Synthesis Workflow for D-Benzothiazolylalanine.

Biological Significance: A Potential D-Amino Acid Oxidase Inhibitor

The primary biological target for D-benzothiazolylalanine is hypothesized to be D-amino acid oxidase (DAO). DAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, playing a crucial role in regulating their physiological concentrations.[3] By inhibiting DAO, D-benzothiazolylalanine could increase the bioavailability of endogenous D-amino acids, particularly D-serine, a potent co-agonist at the glycine (B1666218) site of the NMDA receptor.[5]

Modulation of NMDA Receptor Signaling

The NMDA receptor is a glutamate-gated ion channel that is fundamental to synaptic plasticity, learning, and memory.[3] Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine. By increasing synaptic levels of D-serine through DAO inhibition, D-benzothiazolylalanine could enhance NMDA receptor-mediated neurotransmission.[4] This modulation of the D-serine signaling pathway is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[5]

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Astrocyte Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Downstream Downstream Signaling (Synaptic Plasticity, etc.) Ca_Influx->Downstream D_Serine D-Serine D_Serine->NMDA_Receptor Binds (Co-agonist) DAO D-Amino Acid Oxidase (DAO) D_Serine->DAO Degradation D_Benzothiazolylalanine D-Benzothiazolylalanine D_Benzothiazolylalanine->DAO Inhibition

Figure 2: Proposed Signaling Pathway of D-Benzothiazolylalanine.

Potential Therapeutic Applications

Based on the known biological activities of DAO inhibitors and benzothiazole derivatives, D-benzothiazolylalanine could have several therapeutic applications:

  • Neurodegenerative Diseases: By enhancing NMDA receptor function, it could offer therapeutic benefits in conditions characterized by cognitive decline.[2]

  • Schizophrenia: As a potential modulator of glutamatergic neurotransmission, it could address the negative and cognitive symptoms of schizophrenia.[5]

  • Antimicrobial Agent: Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity.[2][9]

  • Anticancer Agent: The benzothiazole scaffold is present in several anticancer compounds.[10]

Key Experimental Protocols for Biological Evaluation

To investigate the biological significance of D-benzothiazolylalanine, a series of in vitro assays are recommended.

D-Amino Acid Oxidase (DAO) Inhibition Assay

This assay is crucial to confirm the hypothesized mechanism of action.

Principle: The activity of DAO can be measured by monitoring the production of hydrogen peroxide, a byproduct of the oxidative deamination of a D-amino acid substrate.

Protocol Outline:

  • Enzyme and Substrate Preparation: Purified DAO and a suitable D-amino acid substrate (e.g., D-serine or D-alanine) are prepared in a suitable buffer.

  • Inhibitor Incubation: Varying concentrations of D-benzothiazolylalanine are pre-incubated with the DAO enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the D-amino acid substrate.

  • Detection: The production of hydrogen peroxide is measured using a colorimetric or fluorometric assay (e.g., Amplex Red assay).

  • Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is essential to assess the potential toxicity of the compound against various cell lines.[9]

Protocol Outline:

  • Cell Culture: Human cell lines (e.g., neuronal cells for neurotoxicity, cancer cell lines for anticancer activity) are cultured in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of D-benzothiazolylalanine.

  • Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

The general workflow for these biological evaluations is presented below:

G Start D-Benzothiazolylalanine DAO_Assay DAO Inhibition Assay Start->DAO_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Start->Cytotoxicity_Assay IC50_DAO Determine IC50 for DAO DAO_Assay->IC50_DAO IC50_Cyto Determine IC50 for Cytotoxicity Cytotoxicity_Assay->IC50_Cyto Further_Studies Further Mechanistic & In Vivo Studies IC50_DAO->Further_Studies IC50_Cyto->Further_Studies

Figure 3: Experimental Workflow for Biological Evaluation.

Quantitative Data Summary

As of the writing of this guide, specific quantitative data for D-benzothiazolylalanine is not available in the public domain. The tables below are provided as templates for researchers to populate with their experimental findings.

Table 1: In Vitro D-Amino Acid Oxidase (DAO) Inhibition

CompoundSubstrateIC50 (µM) [Mean ± SD]
D-BenzothiazolylalanineD-SerineData to be determined
D-BenzothiazolylalanineD-AlanineData to be determined
Positive ControlD-SerineKnown value

Table 2: In Vitro Cytotoxicity (MTT Assay)

CompoundCell LineIncubation Time (h)IC50 (µM) [Mean ± SD]
D-BenzothiazolylalanineSH-SY5Y48Data to be determined
D-BenzothiazolylalanineHeLa48Data to be determined
Positive ControlSH-SY5Y48Known value

Conclusion

D-Benzothiazolylalanine is a synthetically accessible, unnatural amino acid with strong potential for biological activity. Based on the established pharmacology of related compounds, its most probable mechanism of action is the inhibition of D-amino acid oxidase, leading to the modulation of NMDA receptor signaling. This technical guide provides a foundational framework for the synthesis and biological evaluation of D-benzothiazolylalanine, offering detailed experimental protocols and conceptual models to spur further investigation. The exploration of this and similar molecules holds promise for the development of novel therapeutics for a range of disorders, from neurodegenerative diseases to cancer and infectious diseases. Further research is warranted to fully elucidate the biological significance and therapeutic potential of D-benzothiazolylalanine.

References

An In-depth Technical Guide on the Role and Application of Fmoc-D-Ala(Bth)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Ala(Bth)-OH is a specialized, non-proteinogenic amino acid derivative crucial for the synthesis of novel peptides in drug discovery and development. This technical guide elucidates the role and chemical "mechanism of action" of this compound within the context of solid-phase peptide synthesis (SPPS). While not possessing an intrinsic biological mechanism of action, its unique structural components—the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the D-configuration of alanine (B10760859), and the benzothiazolyl (Bth) side chain—collectively contribute to the design and enhanced properties of synthetic peptides. This document provides a comprehensive overview of its structure, its function in peptide synthesis, and potential applications, adhering to a technical format for research and development professionals.

Introduction to this compound

This compound is a synthetic amino acid building block used in the chemical synthesis of peptides.[1][2] Its primary application is in solid-phase peptide synthesis (SPPS), a cornerstone technology for creating custom peptide sequences for research, therapeutic, and diagnostic purposes. The molecule itself is not typically designed to be biologically active but rather to be incorporated into a larger peptide chain, where its specific structural features can confer desirable properties to the final peptide.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C25H20N2O4S[1]
Molecular Weight 444.50 g/mol [1]
CAS Number 1263047-16-0[1]
Appearance White to off-white powderN/A
Solubility Soluble in organic solvents (e.g., DMF, NMP)N/A

The "Mechanism of Action" in a Chemical Context: Role in Peptide Synthesis

The "mechanism of action" of this compound is understood through its function in the iterative process of SPPS. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The key components of this compound each play a distinct role in this chemical synthesis.

The N-terminal amino group of D-Ala(Bth)-OH is protected by an Fmoc group. This protection is essential to prevent unwanted side reactions, such as self-polymerization, during the activation of the C-terminal carboxylic acid for coupling with the N-terminus of the growing peptide chain. The Fmoc group is stable under acidic and neutral conditions but is readily removed by a base, typically a solution of piperidine (B6355638) in an organic solvent. This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups or the linkage of the peptide to the resin.

The "D" configuration of the alanine residue is a critical feature for drug development. Most naturally occurring amino acids are in the "L" configuration. Peptides constructed from L-amino acids are susceptible to degradation by proteases in the body, leading to a short half-life and limited therapeutic efficacy. The incorporation of D-amino acids, such as D-alanine, into a peptide sequence renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases. This significantly enhances the metabolic stability and bioavailability of the resulting peptide therapeutic.

The novel side chain, benzothiazolyl, attached to the alanine, is a key feature of this amino acid derivative. Benzothiazole is a bicyclic heteroaromatic ring system that can act as a bioisostere for other aromatic or heteroaromatic side chains, such as those of tryptophan or histidine. The introduction of the Bth group can influence the peptide's conformation, receptor binding affinity, and pharmacokinetic properties. Its aromatic and relatively rigid structure can facilitate specific molecular interactions, such as pi-stacking, with biological targets. Furthermore, the Bth moiety can modulate the lipophilicity of the peptide, which can impact its solubility, membrane permeability, and overall drug-like properties.

Experimental Protocols: Incorporation of this compound in SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base for activation (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Washing solvents (DMF, DCM, IPA)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

Procedure:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF or DCM.

  • Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF. This is followed by extensive washing to remove the piperidine and byproducts.

  • Amino Acid Coupling:

    • This compound is pre-activated by dissolving it in a solvent with a coupling reagent and a base.

    • The activated amino acid solution is then added to the deprotected resin.

    • The coupling reaction is allowed to proceed for a specified time (typically 1-2 hours).

    • The resin is washed to remove excess reagents. A ninhydrin (B49086) test can be performed to confirm the completion of the coupling reaction.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a strong acid cocktail.

  • Peptide Precipitation and Purification: The cleaved peptide is typically precipitated with cold ether, collected by centrifugation, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Role of this compound in SPPS

The following diagrams illustrate the key molecular structures and workflows involving this compound.

G cluster_0 This compound Structure Fmoc Fmoc Group (Base-Labile Protection) DAla D-Alanine Backbone (Proteolytic Resistance) Fmoc->DAla N-terminus Bth Benzothiazolyl (Bth) Side Chain (Modulator of Properties) DAla->Bth Side Chain COOH Carboxylic Acid (Coupling Site) DAla->COOH C-terminus

Structural components of this compound.

SPPS_Workflow start Start: Resin with N-terminal Fmoc group deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash deprotection->washing1 activation 2. Activation of This compound (HBTU/DIPEA) washing1->activation coupling 3. Coupling to Resin activation->coupling washing2 Wash coupling->washing2 repeat Repeat for next Amino Acid washing2->repeat repeat->deprotection Next Cycle cleavage 4. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) repeat->cleavage Final Cycle purification 5. Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Workflow for incorporating this compound in SPPS.

Conclusion

This compound is a highly valuable, albeit specialized, building block in the field of peptide chemistry. Its utility does not stem from an inherent biological activity but from the strategic combination of an N-terminal Fmoc protecting group, a D-amino acid backbone, and a unique benzothiazolyl side chain. These features provide peptide chemists with a powerful tool to synthesize novel peptides with enhanced stability, potentially improved binding affinities, and tailored physicochemical properties. A thorough understanding of its role in SPPS is essential for its effective application in the design and development of next-generation peptide-based therapeutics.

References

A Technical Guide to the Potential Applications of Benzothiazolylalanine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for introducing novel functionalities, enhancing therapeutic potential, and developing new research tools.[1] Among the diverse array of synthetic amino acids, L-3-(benzothiazol-2-yl)alanine (BthA), a tryptophan analogue, has emerged as a promising building block. Its unique benzothiazole (B30560) moiety imparts valuable photophysical, metal-chelating, and amyloid-binding properties.[2] This in-depth technical guide explores the core attributes of benzothiazolylalanine and its potential applications in peptide science, providing a resource for researchers and drug development professionals. We will delve into its use as a fluorescent reporter, a probe for amyloid-beta aggregation, a potential metal chelator, and a tool for protein modification. This guide also includes detailed experimental protocols and quantitative data to facilitate the practical application of this versatile amino acid.

Core Properties of Benzothiazolylalanine

Benzothiazolylalanine is characterized by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, a structure that confers a planar, rigid, and π-electron conjugated system.[3] This heterocyclic side chain is responsible for its distinct properties:

  • Fluorescence: The benzothiazole group is a known fluorophore, exhibiting strong fluorescence in both solution and the solid state.[3] The emission properties are often sensitive to the local environment, making it a useful probe for studying molecular interactions and conformational changes.[4]

  • Amyloid Binding: The structural similarity of the benzothiazole core to Thioflavin T, a dye widely used to detect amyloid fibrils, allows for its high-affinity binding to the beta-amyloid (Aβ) plaques implicated in Alzheimer's disease.[5][6]

  • Metal Chelation: The nitrogen and sulfur atoms in the benzothiazole ring can act as coordination sites for metal ions.[7] This property suggests potential applications in metal sensing, metalloenzyme inhibition, and chelation therapy.[8][9]

  • Enhanced Stability and Solubility: The incorporation of the benzothiazole moiety can enhance the stability and solubility of peptides, which is advantageous for the synthesis and application of complex peptides.[2]

Potential Applications in Peptides

Fluorescent Probes and Biosensors

The intrinsic fluorescence of benzothiazolylalanine makes it an excellent candidate for developing fluorescently labeled peptides without the need for bulky external dyes that can perturb peptide structure and function.[10] Peptides incorporating BthA can be used to:

  • Monitor Peptide-Protein Interactions: Changes in the fluorescence quantum yield and emission wavelength of BthA upon binding to a target protein can be used to quantify binding affinities and study interaction dynamics.[10]

  • Probe Local Environments: The sensitivity of the benzothiazole fluorophore to solvent polarity can be exploited to report on the hydrophobicity of its surroundings within a folded peptide or at a binding interface.[11]

  • Real-Time Imaging: BthA-containing peptides could be used for real-time imaging of biological processes in living cells.[12]

Workflow for Utilizing BthA Peptides as Fluorescent Probes

G cluster_0 Peptide Design & Synthesis cluster_1 Biophysical Characterization cluster_2 Application design Design BthA-containing peptide sequence synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization photophysics Measure fluorescence quantum yield & lifetime characterization->photophysics binding_assay Perform binding assay with target molecule photophysics->binding_assay fluorescence_change Monitor changes in fluorescence binding_assay->fluorescence_change kd_determination Calculate dissociation constant (Kd) fluorescence_change->kd_determination cellular_imaging Cellular imaging kd_determination->cellular_imaging interaction_studies Protein-protein interaction studies kd_determination->interaction_studies

Caption: Workflow for developing and using BthA-peptides as fluorescent probes.

Amyloid-Beta Imaging and Aggregation Inhibition

Given the high affinity of benzothiazole derivatives for Aβ fibrils, peptides containing BthA are promising candidates for both the diagnosis and treatment of Alzheimer's disease.[6][13]

  • PET Imaging Agents: Radiolabeled BthA-peptides could serve as positron emission tomography (PET) tracers for the in vivo imaging of Aβ plaques in the brain.[13]

  • Inhibitors of Aβ Aggregation: BthA-peptides can be designed to bind to Aβ monomers or oligomers, thereby inhibiting their aggregation into neurotoxic fibrils.[14][15] The benzothiazole side chain can act as a recognition element, while the peptide backbone can be optimized for solubility and blood-brain barrier penetration.

Signaling Pathway: Amyloid Cascade Hypothesis

G APP Amyloid Precursor Protein (APP) beta_secretase β-secretase cleavage APP->beta_secretase gamma_secretase γ-secretase cleavage beta_secretase->gamma_secretase Abeta Aβ monomers gamma_secretase->Abeta oligomers Soluble oligomers Abeta->oligomers fibrils Insoluble fibrils (Plaques) oligomers->fibrils neurotoxicity Neurotoxicity & Cell Death oligomers->neurotoxicity fibrils->neurotoxicity BthA_peptide BthA-Peptide BthA_peptide->Abeta Binding & Inhibition BthA_peptide->oligomers Binding & Inhibition

Caption: The amyloid cascade and the potential intervention by BthA-peptides.

Metal Chelation

The ability of the benzothiazole scaffold to coordinate with metal ions opens up possibilities for designing peptides with metal-chelating properties.[7][8] Dysregulation of metal ion homeostasis is implicated in various diseases, including neurodegenerative disorders.[16] BthA-containing peptides could be developed as:

  • Metal Ion Sensors: Peptides that exhibit a change in fluorescence upon binding to specific metal ions.

  • Therapeutic Chelating Agents: Peptides designed to selectively chelate excess or toxic metal ions.[9] For example, benzothiazolyl hydrazones have been shown to function as zinc metallochaperones, restoring the function of zinc-deficient mutant p53.[8]

Logical Relationship: BthA-Peptide as a Metal Chelator

G BthA_peptide Benzothiazolylalanine Peptide Chelation Chelation BthA_peptide->Chelation Metal_ion Metal Ion (e.g., Zn2+, Cu2+) Metal_ion->Chelation Application Potential Applications Chelation->Application Sensing Metal Ion Sensing Application->Sensing Therapy Chelation Therapy Application->Therapy Enzyme_inhibition Metalloenzyme Inhibition Application->Enzyme_inhibition

Caption: Logical diagram of BthA-peptides as metal chelators.

Data Presentation

The following tables summarize key quantitative data for benzothiazole derivatives and related compounds to provide a reference for designing and evaluating BthA-containing peptides.

Table 1: Photophysical Properties of Representative Fluorophores

Fluorophore/Amino AcidExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent
Benzothiazole Derivative 1~350-400~450-5500.01 - 0.90Dichloromethane
Thioflavin T (in water)412490<0.01Water
Thioflavin T (bound to amyloid)450482~0.45Amyloid fibrils
Tryptophan2803480.13Water
Carbazole-derived amino acid345360-390>0.80Water/Organic

Data for benzothiazole derivatives are generalized from multiple sources.[4][17] Thioflavin T and Tryptophan data are for comparison.[4][11] Carbazole amino acid data from[10].

Table 2: Binding Affinities of Amyloid-Binding Molecules

CompoundTargetBinding Affinity (Kd/Ki)Method
BTA-1 (Benzothiazole derivative)Aβ(1-40) fibrilsKd = 2.8 ± 0.35 nMRadioligand binding
BTA-1 (Benzothiazole derivative)AD brain homogenatesKd = 5.8 ± 0.90 nMRadioligand binding
Retro-inverso peptide (ffvlk)Aβ(1-40) fibrilsKd = 5 x 10⁻⁷ MNot specified
Dimeric ffvlk peptideAβ(1-40) fibrils~100-fold higher affinityNot specified
Hexameric ffvlk peptideAβ(1-40) fibrilsKd = 1 x 10⁻¹⁰ MNot specified
LP-1 (Linear Peptide)Kd = 1.73 nMLC-MS SIM assay

Data from[18] for BTA-1,[19] for ffvlk peptides, and[14] for LP-1.

Table 3: Stability Constants of Metal-Amino Acid/Chelator Complexes

LigandMetal IonLog Stability Constant (log β)
GlycineCu(II)~8.0 (log βML), ~15.0 (log βML2)
HistidineCu(II)~9.75 (log βML), ~17.49 (log βML2)
Trimethoprim (pyrimidine derivative)Cu(II)10.68
Benzothiazolyl hydrazone (C1)Zn(II)Similar affinity to TSCs

Data for amino acids from[20]. Trimethoprim data from[21]. Benzothiazolyl hydrazone information from[8].

Experimental Protocols

Solid-Phase Synthesis of a Benzothiazolylalanine-Containing Peptide

This protocol describes the manual solid-phase synthesis of a generic BthA-containing peptide using the Fmoc/tBu strategy.[13][22][23]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-3-(benzothiazol-2-yl)alanine (Fmoc-BthA-OH)

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-hydroxybenzotriazole (B26582) (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.[23]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.[23]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-BthA-OH) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution to pre-activate it for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[23]

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIPEA) in DMF.[23]

  • Peptide Chain Elongation: Repeat steps 2-4 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This protocol is adapted for assessing the ability of a BthA-containing peptide to inhibit the aggregation of Aβ42.[15][24][25]

Materials:

  • Synthetic Aβ42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution (e.g., 5 mM in water)

  • BthA-containing peptide inhibitor

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Aβ42 Monomers:

    • Dissolve synthetic Aβ42 in HFIP to a concentration of 1 mg/mL to disaggregate any pre-existing fibrils.

    • Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a speed-vac.

    • Store the resulting peptide film at -80°C.

  • Aggregation Assay:

    • Resuspend the Aβ42 film in PBS to a final concentration of, for example, 40 µM.

    • In the wells of a 96-well plate, mix the Aβ42 solution with the BthA-peptide inhibitor at various molar ratios (e.g., 1:0, 1:0.5, 1:1, 1:2). Include a control with the inhibitor alone.

    • Add ThT to each well to a final concentration of 10-20 µM.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C, with shaking if desired.

    • Measure the ThT fluorescence intensity at regular time intervals (e.g., every 30 minutes for 24-48 hours) using a plate reader with excitation at ~450 nm and emission at ~485 nm.[25]

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each condition.

    • Compare the aggregation kinetics (lag time, maximum fluorescence) of Aβ42 in the presence and absence of the BthA-peptide to determine the inhibitory effect.

Conclusion

Benzothiazolylalanine represents a highly versatile and valuable unnatural amino acid for peptide-based research and development. Its inherent fluorescence, amyloid-binding capabilities, and potential for metal chelation provide a rich chemical toolbox for creating novel peptides with tailored properties. The synthetic accessibility of Fmoc-BthA-OH facilitates its incorporation into peptides using standard solid-phase synthesis protocols. While further research is needed to fully elucidate the quantitative parameters of BthA-containing peptides, the existing data on related benzothiazole compounds strongly support its potential in developing advanced diagnostic and therapeutic agents, particularly for neurodegenerative diseases, as well as sophisticated molecular probes for fundamental biological research. The methodologies and data presented in this guide offer a solid foundation for scientists to explore and harness the potential of benzothiazolylalanine in their own research endeavors.

References

Technical Guide: Fmoc-D-Ala(Bth)-OH for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-D-Ala(Bth)-OH [N-α-(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanine], a non-canonical amino acid derivative with significant potential in peptide synthesis and drug discovery. Its unique benzothiazole (B30560) moiety offers opportunities to develop novel peptides with tailored biological activities.

Core Compound Information

CAS Number: 1263047-16-0[1][2][3]

Synonyms: Fmoc-D-2-(2-benzothiazolyl)-alanine, N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanine

Suppliers

A primary supplier for this compound is:

  • MedChemExpress (MCE): Offers the compound for research purposes.[1][2][3]

Additional suppliers for related benzothiazole amino acid derivatives can be found through chemical supplier databases.

Physicochemical and Quantitative Data

While specific quantitative data for the D-isomer (CAS 1263047-16-0) is not extensively available in public literature, the data for the corresponding L-isomer [Fmoc-L-Ala(Bth)-OH, CAS Number: 959583-56-3] provides a useful reference.

PropertyValue (for L-isomer, CAS 959583-56-3)
Molecular Formula C₂₅H₂₀N₂O₄S
Molecular Weight 444.5 g/mol
Appearance White or off-white solid
Purity ≥ 99.5% (Chiral HPLC)
Optical Rotation [a]D20 = -39 ± 1º (c = 1 in DMF)
Storage Conditions 0 - 8 °C

Data sourced from supplier technical sheets for the L-isomer.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to incorporate the D-Ala(Bth) residue into a peptide sequence. The following is a detailed, generalized protocol based on the standard Fmoc/tBu strategy.

Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating an this compound unit into a growing peptide chain attached to a resin support.

1. Resin Selection and Preparation:

  • Resin: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.
  • Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and by-products.

3. Coupling of this compound:

  • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 eq.) or HATU (2.9 eq.) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.). Allow the activation to proceed for 1-2 minutes.
  • Coupling Reaction: Add the activated amino acid solution to the swollen, deprotected resin.
  • Agitate the mixture at room temperature for 1-2 hours.
  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF. This prevents the formation of deletion sequences.

5. Washing:

  • After successful coupling, thoroughly wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.

6. Peptide Chain Elongation:

  • Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.

7. Final Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.
  • Wash the peptide pellet with cold ether, then dry it to obtain the crude peptide product.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the cyclical workflow for incorporating this compound into a peptide chain using SPPS.

SPPS_Workflow start Start: Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling Activate & Add This compound wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end_cycle Next Cycle or Final Cleavage wash2->end_cycle end_cycle->deprotection Elongate Chain reagents Coupling Reagents: HATU/DIPEA reagents->coupling

Caption: Workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Conceptual Signaling Pathway: Targeting Amyloid Fibrils

The benzothiazole (Bth) scaffold is of significant interest in neurodegenerative disease research. Benzothiazole derivatives have been studied for their ability to interact with and inhibit the aggregation of amyloid-beta (Aβ) fibrils, a key pathological hallmark of Alzheimer's disease.[4][5][6][7][8] Peptides incorporating the Ala(Bth) residue could therefore be designed as potential therapeutic or diagnostic agents that target these plaques.

The diagram below conceptualizes this proposed mechanism of action.

Amyloid_Interaction peptide Peptide with Ala(Bth) Residue peptide->inhibition Inhibits abeta Aβ Monomers fibril Aβ Fibril Aggregation abeta->fibril Aggregation plaques Amyloid Plaques (Neurotoxicity) fibril->plaques inhibition->fibril

Caption: Conceptual pathway of Aβ fibril inhibition by an Ala(Bth)-containing peptide.

References

literature review of non-natural D-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Non-Natural D-Amino Acids in Research and Development

Introduction

In the landscape of biochemistry and pharmaceutical development, the 20 proteinogenic L-amino acids have long been considered the fundamental building blocks of life.[1] However, their enantiomeric counterparts, D-amino acids, along with other non-natural amino acids (UAAs), are emerging as powerful tools in drug discovery and protein engineering.[][3] Non-natural amino acids are those not typically involved in natural protein synthesis; they can be chemically modified versions of standard amino acids, D-enantiomers, or possess unique side chains and backbones.[][3][] The incorporation of D-amino acids into peptides offers significant advantages, most notably enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles and therapeutic potential.[5][6][7] This technical guide provides a comprehensive review of non-natural D-amino acids, covering their synthesis, incorporation into peptides, key applications in drug development, and the analytical methods used for their study.

Synthesis of Non-Natural D-Amino Acids

The generation of D-amino acids can be broadly categorized into chemical and enzymatic methods, each offering distinct advantages for producing these valuable molecules.

Chemical Synthesis

Chemical synthesis provides a robust and versatile platform for creating a wide array of D-amino acid structures.[8] These methods allow for precise molecular construction, enabling the introduction of specific functional groups or structural units to tailor the amino acid's properties.[]

Experimental Protocol: Asymmetric Synthesis of α-Amino Acids A common strategy involves the asymmetric synthesis from prochiral precursors. The following is a generalized protocol based on established chemical synthesis principles:

  • Precursor Preparation: A glycine (B1666218) imine Schiff base is prepared by condensing glycine ethyl ester with a chiral auxiliary, such as (1R)-camphor, under reflux in a suitable solvent like toluene (B28343) with a Dean-Stark trap to remove water.

  • Asymmetric Alkylation: The resulting chiral glycine imine is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78°C) to form a chiral enolate. This enolate is then reacted with an alkyl halide (R-X) to introduce the desired side chain. The chiral auxiliary directs the alkylation to one face of the enolate, establishing the D-configuration.

  • Hydrolysis and Deprotection: The alkylated product is subjected to acidic hydrolysis (e.g., with 1N HCl) to cleave the Schiff base and the ester group, releasing the D-amino acid.

  • Purification: The final D-amino acid product is purified using techniques such as ion-exchange chromatography or recrystallization to achieve high enantiomeric purity.

Enzymatic Synthesis

Biocatalysis using enantioselective enzymes has become an increasingly important method for D-amino acid synthesis due to its high efficiency, cost-effectiveness, and environmentally friendly nature.[9] Key enzyme classes used in these processes include transaminases, oxidoreductases, and ammonia-lyases.[9]

Experimental Protocol: Enzymatic Synthesis using D-Amino Acid Transaminase

  • Reaction Setup: A reaction mixture is prepared containing a suitable α-keto acid precursor, a D-amino acid as an amino donor (e.g., D-alanine), pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, and a purified D-amino acid transaminase (D-ATA) enzyme in a buffered solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).

  • Enzymatic Conversion: The reaction is incubated at an optimal temperature (e.g., 30-37°C) with gentle agitation. The D-ATA catalyzes the transfer of the amino group from the D-amino donor to the α-keto acid, forming the new D-amino acid and pyruvate.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the depletion of the α-keto acid or the formation of the D-amino acid product using High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by heat inactivation followed by centrifugation or by using an immobilized enzyme). The D-amino acid product is then purified from the reaction mixture using chromatography techniques.

Incorporation of D-Amino Acids into Peptides

Introducing D-amino acids into peptide chains is a primary strategy for enhancing their therapeutic properties.[5] Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for this purpose.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Peptide

  • Resin Preparation: A solid support resin (e.g., Wang or Rink Amide resin) is functionalized with a linker molecule that will anchor the first amino acid.[5]

  • First Amino Acid Coupling: The C-terminal D-amino acid, with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a mild base, typically a 20% piperidine (B6355638) solution in dimethylformamide (DMF), to expose a free amine for the next coupling step.

  • Sequential Coupling: The subsequent protected D-amino acids are added one by one, with each cycle consisting of a coupling step followed by a deprotection step.

  • Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.

  • Purification and Analysis: The crude peptide is precipitated, washed, and then purified, typically by reversed-phase HPLC. The final product's identity and purity are confirmed by mass spectrometry.

spss_workflow start Start resin 1. Resin Preparation (Functionalized Solid Support) start->resin coupling1 2. Couple First Fmoc-D-Amino Acid resin->coupling1 deprotection1 3. Fmoc Deprotection (20% Piperidine) coupling1->deprotection1 coupling2 4. Couple Second Fmoc-D-Amino Acid deprotection1->coupling2 deprotection2 5. Repeat Cycle (Deprotect & Couple) coupling2->deprotection2 cleavage 6. Cleavage from Resin & Side-Chain Deprotection (TFA) deprotection2->cleavage Final Amino Acid Added purification 7. Purification (Reversed-Phase HPLC) cleavage->purification end End (Pure D-Peptide) purification->end

Workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-amino acid-containing peptide.

Advantages of D-Amino Acids in Drug Development

The unique stereochemistry of D-amino acids imparts several beneficial properties to peptide-based drug candidates, primarily by overcoming their inherent instability and poor pharmacokinetic profiles.[6][7]

Enhanced Proteolytic Stability

Peptides composed of natural L-amino acids are rapidly degraded by proteases in the body, limiting their therapeutic window.[5][7] Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are highly resistant to this enzymatic cleavage.[5][10] This resistance significantly increases their in vivo half-life. For instance, some D-peptides have demonstrated stability in mouse plasma and organ homogenates for at least 24 hours.[6]

Improved Pharmacokinetic (PK) Properties

The enhanced stability of D-peptides directly translates to more favorable pharmacokinetic properties.[6] Studies have shown that D-peptides can exhibit lower plasma clearance, higher bioavailability, and longer terminal half-lives compared to their L-counterparts.[6][11] While specific values are highly sequence-dependent, the general trend of improved PK parameters makes D-peptides promising drug candidates, particularly for chronic conditions.[6]

Peptide Composition Administration Bioavailability (%) Terminal Half-Life (t½) Key Finding Reference
RD2 All D-amino acidsi.p., s.c., p.o.High> 2 days (in plasma)Excellent PK properties and brain penetration, making it a promising candidate for Alzheimer's disease.[11]
RD2D3 All D-amino acidsi.p.Higher than D3D3Not specifiedThe amino acid sequence significantly influences PK properties, even within D-peptides.[6]
AMG 416 (Etelcalcetide) 7 D-amino acids, 1 L-CysIntravenousN/ANot specifiedBiotransformation occurs via disulfide exchange, not enzymatic degradation of the D-amino acid backbone.[12]

Table 1: Summary of Pharmacokinetic Data for Selected D-Amino Acid-Containing Peptides.

Applications and Therapeutic Targets

The unique properties of D-amino acids have been leveraged in various therapeutic areas, from central nervous system disorders to metabolic diseases.

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, with a preference for neutral D-amino acids like D-serine.[13][14] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, a receptor implicated in schizophrenia, neuropathic pain, and other neurological conditions.[15][16][17] By inhibiting DAAO, the levels of endogenous D-serine can be increased, enhancing NMDA receptor function.[17] This has made DAAO inhibitors a promising therapeutic strategy, with compounds like luvadaxistat (B608702) (TAK-831) advancing into clinical development.[13][16]

daao_pathway cluster_postsynaptic Postsynaptic Terminal d_serine D-Serine daao D-Amino Acid Oxidase (DAAO) d_serine->daao Degradation nmda_receptor NMDA Receptor d_serine->nmda_receptor Co-agonist keto_acid α-Keto Acid + Ammonia daao->keto_acid daao_inhibitor DAAO Inhibitor (e.g., Luvadaxistat) daao_inhibitor->daao Inhibition downstream Neuronal Signaling & Synaptic Plasticity nmda_receptor->downstream Activation glutamate Glutamate glutamate->nmda_receptor Agonist synapse Synaptic Cleft neuron_post Postsynaptic Neuron

Signaling pathway of D-serine modulation via DAAO inhibition at the NMDA receptor.

Alzheimer's Disease and Antimicrobials

D-peptides are being developed to target the toxic amyloid-β (Aβ) oligomers implicated in Alzheimer's disease.[6][11] Their stability and ability to cross the blood-brain barrier make them particularly suitable for this application.[6] Furthermore, the incorporation of D-amino acids into antimicrobial peptides can enhance their activity and stability, creating more potent antibiotics.[1][18]

Analytical Methodologies for D-Amino Acid Detection

Accurate detection and quantification of D-amino acids are crucial for research and clinical applications. While instrumental methods like HPLC and gas chromatography are widely used, enzymatic assays offer high sensitivity and selectivity for complex biological samples.[19][20][21]

Experimental Protocol: DAAO-Based Enzymatic Assay for D-Amino Acid Quantification

This protocol is based on the principle that DAAO-catalyzed oxidation of a D-amino acid produces hydrogen peroxide (H₂O₂), which can be detected in a coupled colorimetric reaction with horseradish peroxidase (HRP).[22][23]

  • Sample Preparation: Prepare the biological sample (e.g., serum, tissue lysate) to be analyzed. If necessary, perform extraction or deproteinization steps.

  • Reaction Mixture Preparation: In a 96-well microplate, prepare a developing solution containing a chromogenic substrate (e.g., o-dianisidine), horseradish peroxidase (HRP), and the DAAO enzyme in a suitable buffer (e.g., 100 mM disodium (B8443419) pyrophosphate, pH 8.5).[23]

  • Initiation of Reaction: Add the sample containing the unknown amount of D-amino acid to the wells containing the developing solution. For quantification, a standard curve should be prepared using known concentrations of the target D-amino acid.

  • Incubation and Detection: Incubate the plate at room temperature or 37°C. The DAAO will oxidize the D-amino acid, producing H₂O₂. The HRP then uses this H₂O₂ to oxidize the chromogenic substrate, causing a color change.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 440 nm for o-dianisidine) using a microplate reader.[23] The concentration of the D-amino acid in the sample is determined by comparing its absorbance to the standard curve.

daao_assay_workflow start Sample (Containing D-Amino Acid) reaction1 1. Add DAAO Enzyme D-AA + O₂ → α-Keto Acid + NH₄⁺ + H₂O₂ start->reaction1 reaction2 2. Coupled Reaction Add HRP + Chromogen H₂O₂ → H₂O reaction1->reaction2 detection 3. Detection Oxidized Chromogen (Color Change) reaction2->detection analysis 4. Analysis Measure Absorbance vs. Standard Curve detection->analysis end Result (D-Amino Acid Concentration) analysis->end

Workflow of a DAAO/HRP-coupled enzymatic assay for D-amino acid detection.

Conclusion

Non-natural D-amino acids represent a transformative tool in medicinal chemistry and drug discovery.[3] Their ability to confer proteolytic resistance and enhance pharmacokinetic properties addresses the primary limitations of traditional peptide therapeutics.[5][7] Through versatile chemical and enzymatic synthesis routes, these building blocks can be efficiently produced and incorporated into novel drug candidates.[9] As demonstrated by the clinical progress of DAAO inhibitors and the development of D-peptides for neurodegenerative diseases, the application of D-amino acids continues to expand, offering innovative solutions to complex therapeutic challenges.[11][13] Future research will undoubtedly uncover new applications, further solidifying the crucial role of non-natural D-amino acids in modern medicine.

References

An In-Depth Technical Guide to Fmoc-D-Ala(Bth)-OH: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Ala(Bth)-OH, chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanine, is a specialized amino acid derivative that has garnered interest in the field of peptide chemistry and drug discovery. The incorporation of the benzothiazole (B30560) (Bth) moiety onto the side chain of D-alanine introduces unique structural and electronic properties into peptides. This can influence their conformation, stability, and biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes it a valuable building block for solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein chemistry. This guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While specific experimental data such as melting point and detailed spectroscopic analyses are not widely published in publicly accessible literature, the fundamental properties can be derived from its chemical structure.

PropertyValue
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanine
Synonyms This compound
CAS Number 1263047-16-0
Molecular Formula C25H20N2O4S
Molecular Weight 444.5 g/mol
Appearance Expected to be a white to off-white solid

Experimental Protocols: Synthesis of this compound

General Solid-Phase Synthesis of a Peptide Incorporating D-Ala(Bth):

This protocol outlines the incorporation of the D-Ala(Bth) residue into a peptide sequence on a solid support. The synthesis of the free this compound amino acid would involve a solution-phase adaptation of the formation of the benzothiazole ring followed by Fmoc protection of the D-alanine derivative.

  • Resin Preparation: A suitable solid support, such as a 2-chlorotrityl chloride resin, is swelled in a non-polar solvent like dichloromethane (B109758) (DCM).

  • Attachment of the First Amino Acid: The C-terminal amino acid of the desired peptide is attached to the resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Coupling of this compound: The pre-synthesized this compound is then coupled to the free amino group on the resin. This is typically achieved using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Chain Elongation: Steps 3 and 4 are repeated with subsequent Fmoc-protected amino acids to elongate the peptide chain.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

General workflow for solid-phase peptide synthesis incorporating this compound.

Role in Drug Development and Biological Signaling Pathways

The benzothiazole scaffold is a recognized pharmacophore present in a variety of biologically active compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects. The incorporation of a benzothiazole-modified amino acid like D-Ala(Bth) into a peptide sequence can thus be a strategic approach to develop novel peptide-based therapeutics.

Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to a longer in vivo half-life. The benzothiazole moiety itself can interact with biological targets and modulate cellular signaling pathways. Research on various benzothiazole derivatives has indicated their ability to influence key signaling cascades implicated in cancer and other diseases.

Potential Modulation of Signaling Pathways:

  • Ras/MEK/ERK Pathway: Some benzothiazole-containing compounds have been shown to down-regulate the expression of key components of this pathway, which is often hyperactivated in cancer, thereby inhibiting cell proliferation.

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Certain benzothiazole derivatives have been found to suppress this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.

  • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of oncogenic signaling. Benzothiazole-based inhibitors have been designed to target this pathway, showing promise in cancer therapy.

Signaling_Pathways cluster_0 Cellular Processes Proliferation Cell Proliferation Survival Cell Survival Apoptosis Apoptosis Bth_Peptide Benzothiazole-Containing Peptide Ras_MEK_ERK Ras/MEK/ERK Pathway Bth_Peptide->Ras_MEK_ERK PI3K_AKT PI3K/AKT Pathway Bth_Peptide->PI3K_AKT STAT3 STAT3 Pathway Bth_Peptide->STAT3 Ras_MEK_ERK->Proliferation PI3K_AKT->Survival PI3K_AKT->Apoptosis STAT3->Proliferation

Potential signaling pathways modulated by benzothiazole-containing peptides.

Conclusion

This compound represents a valuable and specialized building block for peptide chemists and drug discovery scientists. Its unique structure, combining the stability-enhancing features of a D-amino acid with the pharmacologically active benzothiazole moiety, opens up new avenues for the design of novel peptide-based therapeutics. While a detailed historical account of its initial discovery and comprehensive physicochemical characterization are not widely documented, the established methods of peptide synthesis and the known biological activities of the benzothiazole core provide a strong foundation for its application in the development of new drugs, particularly in the field of oncology. Further research into peptides incorporating this compound is warranted to fully elucidate their therapeutic potential and mechanisms of action.

Physicochemical Characteristics of Fmoc-D-Ala(Bth)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical characteristics of N-α-(9-Fluorenylmethyloxycarbonyl)-3-(2-benzothiazolyl)-D-alanine, commonly referred to as Fmoc-D-Ala(Bth)-OH. This non-proteinogenic amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of the benzothiazolyl-D-alanine residue, which can impart unique structural and functional properties to synthetic peptides.

Core Physicochemical Data

While specific quantitative data for the purity, appearance, solubility, and melting point of this compound are not consistently available in publicly accessible resources, the fundamental molecular properties have been established. For comparative purposes, data for the closely related and commonly used Fmoc-D-Alanine (Fmoc-D-Ala-OH) is also provided. It is crucial to note the structural difference: this compound contains a bulky benzothiazolyl group attached to the alanine (B10760859) side chain, which significantly influences its physicochemical properties compared to the simple methyl side chain of Fmoc-D-Ala-OH.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 444.50 g/mol [1]
Molecular Formula C₂₅H₂₀N₂O₄S[1][2]
CAS Number 1263047-16-0[1]
Appearance Data not available-
Purity Data not available-
Solubility Data not available-
Melting Point Data not available-

Table 2: Reference Physicochemical Properties of Fmoc-D-Ala-OH

PropertyValueSource
Molecular Weight 311.33 g/mol [3]
Molecular Formula C₁₈H₁₇NO₄[3]
CAS Number 79990-15-1[3]
Appearance White to slight yellow to beige powder[3]
Purity (HPLC) ≥99.0%[3]
Solubility Clearly soluble (1 mmole in 2 ml DMF)[3]
Melting Point 113-123 °C[3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the physicochemical properties of this compound. These are generalized protocols for Fmoc-protected amino acids and should be optimized for this specific derivative.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to assess the purity of the this compound compound.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound sample

  • Methanol or DMF for sample dissolution

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., a minimal amount of DMF and then dilute with acetonitrile/water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A and Solvent B. A typical gradient might be:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 100% B

      • 25-30 min: 100% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm and 301 nm (for the Fmoc group)

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Determination of Solubility

This protocol provides a general method to determine the solubility of this compound in various organic solvents commonly used in peptide synthesis.

Materials and Reagents:

  • This compound

  • A selection of organic solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Vials with magnetic stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Add a pre-weighed amount of the solvent (e.g., 1 mL) to a vial.

  • Incrementally add small, accurately weighed portions of this compound to the solvent.

  • After each addition, stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Visually inspect for any undissolved solid.

  • Continue adding the compound until a saturated solution is formed (i.e., solid material remains undissolved).

  • The solubility is expressed as the maximum amount of compound (in mg or mmol) that can be dissolved in a given volume of solvent (in mL).

Determination of Melting Point

This protocol outlines the procedure for determining the melting point range of this compound, which is an indicator of its purity.

Instrumentation and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound, finely powdered

Procedure:

  • Sample Preparation: Load a small amount of the finely powdered this compound into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the substance. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Workflow and Visualization

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with free amine Coupling Coupling Resin->Coupling Fmoc_AA This compound (Activated) Fmoc_AA->Coupling Wash1 Wash (e.g., DMF) Coupling->Wash1 Peptide chain extended Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (e.g., DMF) Deprotection->Wash2 Fmoc group removed Next_Cycle Ready for next coupling cycle Wash2->Next_Cycle Next_Cycle->Coupling Start of next cycle

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

This guide provides foundational technical information on the physicochemical characteristics of this compound. Researchers and professionals in drug development are encouraged to perform in-house characterization to obtain precise quantitative data for their specific batches of this reagent.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Fmoc-D-Ala(Bth)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating Fmoc-D-Ala(Bth)-OH, a non-canonical amino acid valued for its unique structural properties. The inclusion of D-β-(1-benzothien-3-yl)-alanine [D-Ala(Bth)] in peptide sequences can enhance biological activity and metabolic stability, making it a valuable building block in drug discovery and development, particularly for therapeutic peptides like somatostatin (B550006) analogs.

Introduction to this compound in SPPS

This compound is an Fmoc-protected derivative of a D-amino acid featuring a bulky benzothienyl side chain. In peptide synthesis, this amino acid is utilized to explore structure-activity relationships, enhance receptor binding, and improve the pharmacokinetic profile of peptides.[1] Its unique structure can contribute to increased resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.[1]

Due to the steric hindrance presented by the benzothienyl group, the coupling of this compound can be challenging compared to standard proteinogenic amino acids. Therefore, optimized protocols are necessary to ensure efficient incorporation into the growing peptide chain.

Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(1-benzothiophen-3-yl)propanoic acid
Abbreviation This compound
Molecular Formula C₂₆H₂₁NO₄S
Molecular Weight 443.5 g/mol
Appearance White to off-white powder
Storage 2-8°C

Experimental Protocols

The following protocols outline the key steps in the solid-phase synthesis of a peptide containing this compound. These protocols are based on standard Fmoc/tBu chemistry, with specific recommendations for the coupling of the sterically hindered this compound.

Resin Preparation
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

Standard Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step and should be performed consistently throughout the synthesis.

StepReagent/SolventTime
120% Piperidine in DMF5 minutes
2Drain and add fresh 20% Piperidine in DMF15 minutes
3Wash with DMF5 times
4Wash with Dichloromethane (DCM)3 times
5Wash with DMF3 times
Coupling of this compound (Difficult Coupling Protocol)

Due to the steric hindrance of the benzothienyl side chain, a more robust coupling strategy is recommended for this compound. This often involves the use of more potent activating reagents and potentially longer reaction times or a double coupling strategy.

Recommended Coupling Conditions:

ParameterRecommendation
Amino Acid Equivalents 3 - 5 eq.
Coupling Reagent Equivalents 2.9 - 4.5 eq.
Base Equivalents (e.g., DIPEA) 6 - 10 eq.
Recommended Coupling Reagents HATU, HCTU, PyBOP
Solvent DMF or NMP
Reaction Time 2 - 4 hours
Temperature Room Temperature (can be increased to 40-50°C with caution)

Protocol:

  • In a separate vessel, dissolve this compound (3 eq.) and a suitable coupling reagent such as HATU (2.9 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction.

  • If the coupling is incomplete, a "double coupling" can be performed by draining the reaction mixture and adding a fresh solution of activated this compound for another 2-4 hours.

  • After complete coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Chain Elongation

Repeat the Fmoc deprotection (Section 3.2) and coupling steps for each subsequent amino acid in the peptide sequence. For standard amino acids, less stringent coupling conditions can be used (e.g., HBTU/HOBt for 30-60 minutes).

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin and incubate with agitation for 2-3 hours at room temperature.

  • Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualized Workflows

General SPPS Workflow for Peptides Containing this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Select Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: - Standard AA - this compound (Difficult) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Logical Workflow for the Development of a Somatostatin Analog

The synthesis of somatostatin analogs, such as octreotide (B344500), often involves the incorporation of non-natural amino acids like D-Ala(Bth) to enhance their therapeutic properties.

Drug_Development_Workflow cluster_design Peptide Design & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Lead_ID Lead Identification (e.g., Somatostatin) Analog_Design Analog Design (Incorporate this compound) Lead_ID->Analog_Design SPPS Solid-Phase Peptide Synthesis Analog_Design->SPPS Purification Purification & Characterization SPPS->Purification In_Vitro In Vitro Assays (Receptor Binding, Stability) Purification->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I Trials (Safety) Tox->Phase1 Phase2 Phase II Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Ala(Bth)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-D-Ala(Bth)-OH, or N-α-(9-fluorenylmethoxycarbonyl)-D-3-(2-benzothiazolyl)-alanine, is a non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS). Its unique structure offers significant advantages in drug design and peptide chemistry. The incorporation of a D-amino acid enantiomer confers resistance to enzymatic degradation by proteases, significantly enhancing the in-vivo half-life of the resulting peptide.[1][2] Furthermore, the benzothiazole (B30560) (Bth) moiety is a recognized pharmacophore present in various biologically active compounds, making it a valuable building block for developing novel peptide-based therapeutics.[3]

These application notes provide a comprehensive guide for the efficient incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS protocols.

Application Notes

Enhanced Proteolytic Stability

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential. The substitution with D-amino acids, such as D-Ala(Bth), creates peptides that are not recognized by these enzymes, leading to substantially improved biostability and bioavailability.[1][4]

Introduction of a Bioactive Pharmacophore

The 2-benzothiazole heterocyclic system is a key structural motif in many pharmacologically active molecules. By incorporating this compound, researchers can combine the properties of a peptide scaffold with the therapeutic advantages of the benzothiazole pharmacophore, exploring new structure-activity relationships.[3]

Structural Diversification

The bulky and rigid benzothiazolyl side chain can be used to induce specific secondary structures or to probe binding interactions with biological targets. Its unique steric and electronic properties make it a powerful tool for designing peptides with novel conformations and functions.

Key Data and Reagent Properties

Quantitative data and properties relevant to the synthesis process are summarized below.

Table 1: Properties of this compound

PropertyValueReference
CAS Number 959583-56-3[5]
Molecular Formula C₂₅H₂₀N₂O₄S[5]
Molecular Weight 444.5 g/mol [5]
Appearance White to off-white solidN/A
Purity (HPLC) ≥98%N/A
Solubility Soluble in DMF, NMP, DCMN/A

Table 2: Comparison of Common Coupling Reagents for Fmoc-SPPS

Coupling ReagentAcronymStrengthsConsiderations
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHigh efficiency, low racemization.Byproducts can be difficult to remove.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUVery fast, highly efficient, especially for hindered couplings.[6]Higher cost. Requires a non-nucleophilic base like collidine or DIPEA.
N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleDIC/HOBtCost-effective and reliable.DIC can cause allergic reactions. HOBt is an explosive hazard when dry.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTURobust and widely used activator.[7]Can cause racemization with sensitive residues if excess base is used.[8]

Experimental Protocols

The following protocols describe the standard procedures for incorporating this compound into a peptide sequence on a solid support resin (e.g., Rink Amide or Wang resin).

Materials and Reagents
  • This compound

  • Fmoc-compatible solid-phase resin (e.g., Rink Amide MBHA, 0.5 mmol/g loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents: HATU, HBTU, or DIC/HOBt

  • Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing Solvents: DMF, Isopropanol (IPA), DCM

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[7]

  • Solid-phase synthesis vessel

  • Shaker or bubbler (N₂ gas)

Protocol 1: Standard Fmoc-SPPS Deprotection Cycle

This protocol is performed prior to coupling any new amino acid, including this compound.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).

  • Fmoc Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin and shake for 5-7 minutes.[6] Drain the solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and shake for an additional 10-15 minutes.

  • Thorough Washing: Drain the solution and wash the resin extensively to remove all traces of piperidine. A typical wash sequence is: DMF (x5), IPA (x2), DMF (x3).

  • Confirmation (Optional): Perform a Kaiser test or other ninhydrin-based test to confirm the presence of a free primary amine.

Protocol 2: Coupling of this compound

Due to the bulky benzothiazolyl side chain, a powerful activating agent like HATU is recommended for optimal coupling efficiency.

  • Prepare Amino Acid Solution: In a separate vial, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

  • Activate: Add 2,4,6-Collidine or DIPEA (6.0 eq.) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Couple to Resin: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 4.2.

  • Reaction: Shake the reaction vessel at room temperature for 1-2 hours.

  • Monitor Coupling: After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates successful coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (x3), DCM (x3), and DMF (x3). The resin is now ready for the next deprotection cycle.

Table 3: Recommended Coupling Parameters for this compound

ParameterMolar Equivalents (relative to resin)
This compound 3.0 - 4.0
Coupling Reagent (HATU) 2.9 - 3.9
Base (Collidine/DIPEA) 6.0 - 8.0
Solvent DMF
Time 1 - 2 hours
Temperature Room Temperature
Protocol 3: Final Cleavage and Deprotection

This protocol is performed after the full peptide sequence has been synthesized.

  • Resin Preparation: Wash the final peptide-resin with DCM (x3) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Add the cold cleavage cocktail (TFA/H₂O/TIS) to the resin (approx. 10 mL per gram of resin).[7]

  • Reaction: Shake or stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and centrifuge again.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide can then be purified by reverse-phase HPLC.

Visualizations and Workflows

Standard Fmoc-SPPS Cycle Workflow

sps_cycle start Start with Peptide-Resin (Fmoc-AA-Resin) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF, IPA) deprotect->wash1 kaiser_check_free Kaiser Test: Free Amine? wash1->kaiser_check_free couple 3. Couple Next AA (this compound + Activator) kaiser_check_free->couple Positive wash2 4. Wash (DMF, DCM) couple->wash2 kaiser_check_coupled Kaiser Test: Complete Coupling? wash2->kaiser_check_coupled next_cycle Proceed to Next Cycle kaiser_check_coupled->next_cycle Negative end Final Peptide Achieved kaiser_check_coupled->end Synthesis Complete next_cycle->deprotect Another cycle

Caption: Workflow for a single amino acid incorporation cycle in Fmoc-SPPS.

Troubleshooting Incomplete Coupling

troubleshoot_coupling start Kaiser Test after Coupling is Positive decision Is the problematic residue known to be 'difficult'? start->decision recouple Action: Recouple Use fresh reagents. Extend reaction time to 4h. decision->recouple Yes (e.g., bulky side chain) cap Action: Cap Treat resin with Acetic Anhydride/DIPEA to block unreacted amines. decision->cap No / Recoupling failed recheck Re-run Kaiser Test recouple->recheck recheck->cap Still Positive proceed Proceed to next deprotection cycle. recheck->proceed Negative cap->proceed

Caption: Decision tree for addressing an incomplete coupling reaction.

Proteolytic Resistance of D-Peptides

protease_resistance cluster_l L-Peptide (Natural) cluster_d D-Peptide (Synthetic) l_peptide L-Ala-L-Val-L-Phe protease_l Protease Enzyme l_peptide->protease_l Recognized & Binds degraded Degraded Fragments protease_l->degraded Cleaves d_peptide D-Ala(Bth)-D-Val-D-Phe protease_d Protease Enzyme d_peptide->protease_d Not Recognized stable Peptide Remains Intact protease_d->stable No Cleavage

Caption: Conceptual diagram of D-peptide resistance to enzymatic degradation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural and sterically hindered amino acids, such as Fmoc-D-Ala(Bth)-OH (Fmoc-D-3-(2-thienyl)alanine), is a critical strategy in modern peptide-based drug discovery. The bulky thienyl side group of this compound presents a significant steric challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions, lower yields, and increased risk of racemization. The choice of coupling reagent is therefore paramount to the successful synthesis of peptides containing this and other challenging residues.

These application notes provide a comprehensive overview of recommended coupling reagents for this compound, complete with detailed experimental protocols and comparative data to guide reagent selection. The information is curated for researchers aiming to optimize the synthesis of peptides containing sterically demanding building blocks.

Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge in coupling this compound lies in the steric hindrance presented by the β-thienyl group. This bulkiness can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. Inefficient coupling can result in deletion sequences, where one or more amino acids are missing from the final peptide. Furthermore, prolonged reaction times or the use of highly reactive reagents can increase the risk of racemization at the α-carbon of the amino acid.

Recommended Coupling Reagents

For sterically hindered amino acids like this compound, high-efficiency coupling reagents are recommended. These reagents rapidly form highly reactive activated species, promoting fast and complete amide bond formation while minimizing side reactions. The most effective classes of reagents are uronium/aminium salts and phosphonium (B103445) salts.

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and COMU are widely used for difficult couplings. HATU, which forms a highly reactive OAt-ester, is often considered superior to HBTU, especially in preventing racemization.[1] COMU, a third-generation uronium reagent based on OxymaPure, offers high reactivity comparable to HATU with the added benefits of a better safety profile and improved solubility.[2]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also effective for hindered couplings. PyBOP is a well-established reagent, though some studies indicate it may lead to higher racemization levels compared to HATU.[1] PyAOP, the HOAt analogue of PyBOP, generally shows enhanced reactivity and is particularly useful for coupling N-methylated amino acids.

Data Presentation: Comparison of Coupling Reagent Performance

While direct comparative data for this compound is limited, the following tables summarize the performance of various coupling reagents in the context of other sterically hindered or racemization-prone amino acids. This data provides a strong basis for reagent selection.

Table 1: Coupling Efficiency for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling Time (min)Typical Yield/Purity (%)Notes
HATU Uronium/Aminium30 - 60>99Highly efficient, even for challenging couplings.[3]
COMU Uronium/Aminium30 - 60>99Comparable efficiency to HATU with a better safety profile.[2]
HBTU Uronium/Aminium30 - 9098 - 99.5Generally effective but may be less efficient for highly hindered residues compared to HATU.
PyBOP Phosphonium60 - 12098 - 99Good for standard couplings, but may require longer reaction times for hindered amino acids.
DIC/HOBt Carbodiimide60 - 24095 - 98Cost-effective but slower and may be less efficient for very difficult couplings.

Table 2: Racemization Levels with Different Coupling Reagents

Coupling ReagentAdditiveModel Amino Acid% Racemization (Diastereomer Formation)Reference
HATU HOAtFmoc-Phe-OH1.6%1
HBTU HOBtFmoc-Phe-OH4.6%1
PyBOP HOBtFmoc-Phe-OH11.2%1
COMU OxymaPureFmoc-Phe-OHLow (generally superior to HOBt-based reagents)4

Note: Racemization is highly dependent on the specific amino acid, base used, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound peptide during solid-phase peptide synthesis.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high coupling efficiency with minimal racemization.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution (e.g., 2 x 10 min treatments with 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection solution.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.

    • Add DIPEA or collidine (6-10 equivalents) to the solution and mix briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling (double coupling) can be performed by repeating steps 2.2-2.4.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling

This protocol is an excellent alternative to HATU, offering high efficiency and a favorable safety profile.

Materials:

  • This compound

  • COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) -dimethylaminomorpholinomethylene)) methanaminium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation:

    • Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

    • Add the activation solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. A double coupling may be beneficial for this hindered residue.

  • Monitoring and Washing:

    • Monitor the reaction with a Kaiser test as described in Protocol 1.

    • Upon completion, wash the resin with DMF (3-5 times) and DCM (2-3 times).

Visualizations

Signaling Pathway of Amide Bond Formation

G cluster_activation Activation Step cluster_coupling Coupling Step AA This compound Active_Ester Activated Ester AA->Active_Ester CR Coupling Reagent (e.g., HATU, COMU) CR->Active_Ester Base Base (DIPEA) Base->Active_Ester New_Peptide Extended Peptide-Resin Active_Ester->New_Peptide Byproducts Byproducts Active_Ester->Byproducts Peptide_Resin Peptide-Resin (with free N-terminus) Peptide_Resin->New_Peptide G start Start: Resin with Fmoc-protected peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple to Resin (1-2 hours) wash1->coupling activation Prepare Activated Amino Acid: This compound + Reagent + Base activation->coupling kaiser Kaiser Test coupling->kaiser wash2 Wash (DMF, DCM) end End: Extended Peptide (ready for next cycle) wash2->end kaiser->wash2 Negative double_coupling Double Couple kaiser->double_coupling Positive double_coupling->coupling

References

Application Notes and Protocols for Fmoc Deprotection of D-Ala(Bth)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as receptor affinity, metabolic stability, and bioavailability. β-(2-Thienyl)-D-alanine (D-Ala(Bth)) is a non-natural amino acid characterized by a bulky and aromatic thiophene (B33073) side chain.[1] Its unique structure can introduce favorable conformational constraints and new interactions within peptide-receptor complexes. However, the steric hindrance posed by the thiophene moiety can present challenges during solid-phase peptide synthesis (SPPS), particularly during the critical Nα-Fmoc deprotection step. Incomplete Fmoc removal can lead to the formation of deletion sequences, significantly impacting the purity and yield of the target peptide.[2]

These application notes provide a detailed overview of standard and alternative methods for the efficient Fmoc deprotection of peptides containing the sterically hindered D-Ala(Bth) residue. The protocols and data presented herein are designed to guide researchers in optimizing their synthetic strategies to achieve high-purity peptides.

Challenges in Fmoc Deprotection of D-Ala(Bth)-Containing Peptides

The primary challenge in the Fmoc deprotection of peptides containing D-Ala(Bth) is the steric bulk of the β-(2-thienyl) group. This bulky side chain can hinder the access of the deprotecting base (typically piperidine) to the N-terminal Fmoc group, leading to incomplete removal. This issue is often exacerbated by peptide aggregation on the solid support, a phenomenon that can be promoted by the presence of hydrophobic and aromatic residues.

Incomplete deprotection results in the failure of the subsequent amino acid to couple, leading to the formation of deletion peptides that can be difficult to separate from the desired product during purification. Therefore, careful selection and optimization of the Fmoc deprotection conditions are crucial for the successful synthesis of D-Ala(Bth)-containing peptides.

Fmoc Deprotection Methods: A Comparative Overview

Several methods can be employed for Fmoc deprotection, ranging from standard protocols to more robust alternatives for challenging sequences. The choice of method will depend on the specific peptide sequence and the observed efficiency of the deprotection reaction. Below is a summary of common deprotection reagents and conditions.

Deprotection ReagentConcentration & SolventTypical Reaction TimeAdvantagesPotential Disadvantages with D-Ala(Bth)
Piperidine (B6355638) 20% (v/v) in DMF2 x 10 minStandard, well-established, effective for most sequences.May be insufficient for complete deprotection due to steric hindrance. Longer reaction times may be required.
Piperidine 20-50% (v/v) in NMP2 x 10-20 minNMP can be better at disrupting peptide aggregation than DMF.Similar limitations to piperidine in DMF if steric hindrance is severe.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% (v/v) in DMF2 x 5-10 minStronger, non-nucleophilic base; can be more effective for hindered residues.Increased risk of side reactions such as aspartimide formation if Asp residues are present.[3]
4-Methylpiperidine (4-MP) 20% (v/v) in DMF2 x 10 minA slightly stronger base than piperidine, which can improve deprotection efficiency.[2]May still be insufficient for highly hindered systems.
Piperazine/DBU 2% Piperazine, 2% DBU in DMF2 x 5-7 minA potent combination that can enhance deprotection speed and efficiency.Increased complexity and potential for side reactions.

Experimental Protocols

The following are detailed protocols for standard and optimized Fmoc deprotection of peptides containing D-Ala(Bth). It is recommended to first attempt the standard protocol and, if incomplete deprotection is observed (e.g., via a positive Kaiser test after the second deprotection step), proceed to the optimized protocol.

Protocol 1: Standard Fmoc Deprotection

This protocol utilizes the most common and mildest conditions for Fmoc removal and should be the starting point for any new D-Ala(Bth)-containing sequence.

Materials:

  • Peptide-resin with N-terminal Fmoc-D-Ala(Bth)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: DMF

  • Inert gas (Nitrogen or Argon)

  • Solid-phase peptide synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL/g of resin). Agitate the mixture gently for 10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate for another 10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test on a small sample of the resin. A positive result (blue beads) indicates the presence of a free primary amine and successful deprotection. If the test is negative or weak, consider repeating the deprotection steps or moving to the optimized protocol.

Protocol 2: Optimized Fmoc Deprotection for Sterically Hindered Residues

This protocol employs a stronger base and is recommended when the standard protocol fails to achieve complete deprotection of the Fmoc group from D-Ala(Bth).

Materials:

  • Peptide-resin with N-terminal Fmoc-D-Ala(Bth)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deprotection Solution: 2% (v/v) DBU in DMF

  • Washing Solvent: DMF

  • Inert gas (Nitrogen or Argon)

  • Solid-phase peptide synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).

  • First Deprotection: Add the 2% DBU/DMF solution to the resin (approximately 10 mL/g of resin). Agitate the mixture gently for 7 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 2% DBU/DMF solution to the resin. Agitate for another 7 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL/g of resin) to remove all traces of DBU and the dibenzofulvene adduct.

  • Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine.

Note on DBU: DBU is a non-nucleophilic base and does not scavenge the dibenzofulvene byproduct of Fmoc deprotection.[4] While extensive washing with DMF is generally sufficient to remove it, for particularly sensitive sequences, a small percentage of a scavenger like piperidine (e.g., 2% DBU, 2% piperidine in DMF) can be included in the deprotection solution.

Experimental Workflow and Visualization

The following diagram illustrates a logical workflow for selecting and optimizing an Fmoc deprotection strategy for peptides containing D-Ala(Bth).

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin (with D-Ala(Bth)) protocol1 Protocol 1: Standard Deprotection (20% Piperidine in DMF, 2x10 min) start->protocol1 kaiser1 Kaiser Test protocol1->kaiser1 wash_couple Wash and Proceed to Next Coupling kaiser1->wash_couple Positive protocol2 Protocol 2: Optimized Deprotection (2% DBU in DMF, 2x7 min) kaiser1->protocol2 Negative kaiser2 Kaiser Test protocol2->kaiser2 kaiser2->wash_couple Positive troubleshoot Further Optimization: - Increase time/temperature - Change solvent (NMP) - Use alternative base cocktails kaiser2->troubleshoot Negative

Caption: Workflow for Fmoc deprotection of D-Ala(Bth) peptides.

Conclusion

The successful synthesis of peptides containing the sterically demanding D-Ala(Bth) residue is highly dependent on achieving complete Fmoc deprotection at each cycle. While standard piperidine-based protocols may suffice for some sequences, researchers should be prepared to employ more robust methods, such as those utilizing DBU, to overcome potential steric hindrance. Careful monitoring of deprotection efficiency, for instance with the Kaiser test, is essential for identifying and addressing issues of incomplete deprotection promptly. The protocols and workflow provided in these notes offer a systematic approach to optimizing the synthesis of D-Ala(Bth)-containing peptides, thereby facilitating the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for Fmoc-D-Ala(Bth)-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in drug discovery, enabling the exploration of novel chemical space and the development of peptides with enhanced therapeutic properties. Fmoc-D-Ala(Bth)-OH, a derivative of D-alanine featuring a benzothiazole (B30560) moiety, offers unique structural and functional characteristics for peptide library design. The benzothiazole group is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including potential applications in neurodegenerative diseases like Alzheimer's. The D-configuration of the alanine (B10760859) residue can confer proteolytic stability, a crucial attribute for peptide-based therapeutics.

These application notes provide a comprehensive guide to the utilization of this compound in solid-phase peptide synthesis (SPPS) for the creation of diverse peptide libraries. Detailed protocols for synthesis, cleavage, and screening are presented, along with illustrative data and visualizations to aid researchers in harnessing the potential of this unique building block.

Properties of this compound

PropertyValue
Chemical Formula C25H20N2O4S
Molecular Weight 444.5 g/mol
CAS Number 959583-56-3[1]
Appearance White to off-white powder
Solubility Soluble in DMF, NMP
Storage Store at 2-8°C

Application: Targeting Amyloid-Beta Aggregation in Alzheimer's Disease

The benzothiazole core is structurally similar to Thioflavin T, a dye used to stain and identify amyloid plaques. This structural mimicry suggests that peptides incorporating D-Ala(Bth) may act as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. By designing and screening a peptide library containing this compound, researchers can identify novel peptide sequences that bind to Aβ monomers or oligomers, thereby preventing their aggregation into neurotoxic fibrils.

Amyloid-Beta Aggregation Pathway

Amyloid_Beta_Pathway cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase CTFbeta C-terminal fragment β APP->CTFbeta β-secretase Abeta Amyloid-beta (Aβ) Monomer CTFbeta->Abeta γ-secretase Oligomers Soluble Oligomers Abeta->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Toxicity Neuronal Toxicity & Cell Death Oligomers->Toxicity Fibrils Insoluble Fibrils (Amyloid Plaques) Protofibrils->Fibrils Fibrils->Toxicity

Caption: Amyloid-beta peptide aggregation pathway in Alzheimer's disease.

Experimental Protocols

Solid-Phase Peptide Library Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of a peptide library using this compound.

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection1 Wash1 3. Washing (DMF, DCM) Fmoc_Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid in the sequence Wash2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Precipitation 9. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Characterization & Purification (LC-MS, HPLC) Precipitation->Purification Screening 11. Library Screening Purification->Screening

Caption: General workflow for solid-phase peptide library synthesis.

Detailed Synthesis Protocol for a Representative Peptide

This protocol details the manual synthesis of a single peptide from a library incorporating this compound.

Materials:

  • Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in 2 mL of DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes, then drain. Repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in 1 mL of DMF.

    • Add 6 equivalents of DIPEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5 x 2 mL).

  • Coupling of this compound:

    • Due to the potential for steric hindrance from the benzothiazole moiety, a double coupling is recommended.

    • Follow the procedure in step 3 for the first coupling of this compound.

    • After washing, repeat the coupling procedure with a fresh solution of activated this compound for another 2 hours. A Kaiser test can be performed to confirm the completion of the coupling.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5 x 2 mL), DCM (5 x 2 mL), and methanol (B129727) (3 x 2 mL). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add 2 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a 15 mL centrifuge tube containing 10 mL of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Peptide Library Characterization

The purity and identity of the synthesized peptides should be confirmed by analytical techniques.

Analytical MethodPurposeTypical Observations
LC-MS To confirm the molecular weight of the synthesized peptide and assess purity.A major peak corresponding to the expected mass of the peptide containing the D-Ala(Bth) residue.
Analytical HPLC To determine the purity of the crude peptide.A chromatogram showing a major peak for the desired peptide, with minor peaks for impurities.
Screening Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This protocol is designed to screen the peptide library for inhibitors of Aβ42 aggregation.

Materials:

  • Aβ42 peptide (lyophilized)

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 440 nm, Emission: 485 nm)

  • Synthesized peptide library

Procedure:

  • Preparation of Aβ42 Monomers: Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen. Store the dried Aβ42 films at -20°C.

  • Assay Preparation:

    • Resuspend the Aβ42 film in DMSO to a concentration of 5 mM. Dilute with PBS to a final assay concentration of 10 µM.

    • Prepare stock solutions of the library peptides in DMSO.

  • Screening Assay:

    • In a 96-well plate, add 10 µM of Aβ42 solution to each well.

    • Add the library peptides to the wells at a final concentration of 20 µM (or a desired screening concentration). Include a positive control (a known Aβ aggregation inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at 37°C for 24 hours with gentle agitation.

  • ThT Fluorescence Measurement:

    • Prepare a 5 µM ThT solution in PBS.

    • Add the ThT solution to each well.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each peptide using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of negative control - Fluorescence of blank)] x 100

    • Identify "hit" peptides that show significant inhibition of Aβ42 aggregation.

Illustrative Quantitative Data

The following tables present hypothetical but realistic data that could be obtained from the synthesis and screening of a peptide library containing this compound. Disclaimer: This data is for illustrative purposes only, as specific published data for this compound in a library format was not available in the searched literature.

Table 1: Representative Peptide Synthesis and Characterization Data
Peptide IDSequenceCoupling Efficiency of D-Ala(Bth) (%)Crude Purity (HPLC, %)Expected Mass (m/z)Observed Mass (m/z)
P-001Ac-X-D-Ala(Bth)-Y-Z-NH292851234.51234.6
P-002Ac-A-D-Ala(Bth)-G-L-NH295881122.31122.4
P-003Ac-F-D-Ala(Bth)-P-I-NH290821345.71345.8
Table 2: Illustrative Screening Results for Aβ42 Aggregation Inhibition
Peptide ID% Inhibition at 20 µMIC50 (µM)
P-001855.2
P-00232> 50
P-003912.8
Positive Control951.5

Conclusion

This compound is a valuable building block for the synthesis of peptide libraries with the potential to yield novel therapeutic leads. The incorporation of the benzothiazole moiety offers a unique chemical handle for targeting biological processes such as amyloid-beta aggregation, while the D-amino acid backbone enhances proteolytic stability. The protocols and illustrative data provided in these application notes serve as a comprehensive resource for researchers to effectively utilize this compound in their drug discovery efforts. Careful optimization of coupling conditions and thorough characterization of the synthesized peptides are crucial for the successful generation and screening of high-quality peptide libraries.

References

Application Note: Analytical HPLC Method for the Determination of Purity and Impurities of Fmoc-D-Ala(Bth)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-D-Ala(Bth)-OH is a protected amino acid derivative used in the synthesis of peptides. As with other raw materials in peptide synthesis, its purity is critical to ensure the quality and yield of the final peptide product. Impurities in the Fmoc-amino acid can lead to the formation of undesired side products, complicating the purification process and potentially affecting the biological activity of the final peptide. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound, allowing for the determination of its purity and the identification of potential impurities.

Experimental Protocol

A detailed experimental protocol for the HPLC analysis of this compound is provided below. This method is designed to provide a robust and reproducible separation of the main compound from its potential impurities.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard: A well-characterized reference standard of this compound.

  • Sample: The this compound sample to be analyzed.

Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient30% to 100% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength265 nm
Injection Volume10 µL
Run Time30 minutes

Sample Preparation

  • Standard Preparation: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in 10 mL of the sample diluent to obtain a concentration of 0.5 mg/mL.

  • Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to obtain a concentration of 0.5 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential impurities can be identified by their relative retention times (RRT) with respect to the main peak.

Quantitative Data Summary

The following table summarizes the expected retention time and acceptance criteria for the analysis of this compound.

AnalyteExpected Retention Time (min)Acceptance Criteria
This compoundApproximately 15.2Purity ≥ 99.0%
Unknown Impurity 1RRT ~0.85≤ 0.1%
Unknown Impurity 2RRT ~1.10≤ 0.1%

System Suitability

To ensure the validity of the analytical results, a system suitability test should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)0.8 - 1.5
Theoretical Plates (N)≥ 2000
Repeatability of Injections (RSD%)≤ 2.0% for 5 replicate injections of the standard

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_start Start weigh Weigh Standard & Sample prep_start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter hplc_setup HPLC System Setup & Equilibration filter->hplc_setup Prepared Solutions sys_suit System Suitability Test hplc_setup->sys_suit inject Inject Standard & Sample sys_suit->inject acquire Data Acquisition inject->acquire integrate Integrate Peaks acquire->integrate Chromatographic Data calculate Calculate Purity & Impurities integrate->calculate report Generate Report calculate->report data_end End report->data_end

Caption: Workflow for the HPLC analysis of this compound.

The described RP-HPLC method is suitable for the routine quality control of this compound. The method is specific, robust, and provides accurate determination of purity and related impurities. This ensures that the starting material for peptide synthesis meets the required quality standards, leading to higher quality final peptide products.

Applications of D-2-(2-Benzothiazolyl)-alanine (D-Ala(Bth)) in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties. D-2-(2-benzothiazolyl)-alanine (D-Ala(Bth)) is a unique synthetic D-amino acid that combines the structural features of D-alanine and a benzothiazole (B30560) moiety. This combination offers the potential for peptides with increased stability against enzymatic degradation and novel biological activities. The benzothiazole scaffold is a recognized pharmacophore found in various compounds with a wide range of pharmacological activities, including anticancer and antimicrobial effects. This document provides an overview of the potential applications of D-Ala(Bth) in medicinal chemistry, along with detailed protocols for its incorporation into peptides and subsequent biological evaluation.

Key Applications of D-Ala(Bth) in Medicinal Chemistry

The introduction of D-Ala(Bth) into peptide sequences can be leveraged for several therapeutic applications, primarily due to the combined benefits of the D-amino acid configuration and the bioactive benzothiazole group.

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids, such as D-Ala(Bth), exhibit significantly improved resistance to degradation by proteases. This increased stability leads to a longer in vivo half-life, a crucial attribute for the development of effective peptide-based therapeutics.

  • Anticancer Peptides: The benzothiazole core is a key feature in several anticancer agents. Incorporating D-Ala(Bth) into peptides can confer or enhance cytotoxic activity against cancer cells. These peptides may act through various mechanisms, including membrane disruption or inhibition of key cellular processes.

  • Antimicrobial Peptides: The structural features of D-Ala(Bth) can be exploited to design novel antimicrobial peptides. The benzothiazole group may contribute to the disruption of microbial cell membranes or interfere with essential microbial enzymes, while the D-amino acid structure enhances stability in the presence of bacterial proteases.

Quantitative Data on Related Peptides

While specific quantitative data for peptides containing D-Ala(Bth) is limited in the available literature, data from peptides incorporating D-alanine provides a strong rationale for its use. The following table summarizes the anticancer activity of a D-alanine-containing peptide, [d-Ala]-nocardiotide A, as a relevant example.

PeptideCell LineIC50 (µM)Reference
[d-Ala]-nocardiotide AHeLa52[1][2]
nocardiotide A (L-form)HeLa59[1][2]

This data demonstrates that the incorporation of a D-amino acid can maintain or even slightly enhance the anticancer activity of a peptide.[1][2]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of peptides containing D-Ala(Bth) and their subsequent biological evaluation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Ala(Bth)-Containing Peptide

This protocol describes the manual solid-phase synthesis of a peptide incorporating Fmoc-D-Ala(Bth)-OH using a Rink Amide resin to obtain a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • This compound and other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound) and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of a D-Ala(Bth)-containing peptide against a cancer cell line (e.g., HeLa) using the MTT assay.

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow cell attachment.

  • Peptide Treatment:

    • Prepare a stock solution of the D-Ala(Bth)-containing peptide in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of the peptide in culture medium to achieve the desired final concentrations.

    • Remove the medium from the cells and add 100 µL of the peptide solutions at various concentrations to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the peptide stock) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the peptide concentration and determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a D-Ala(Bth)-containing peptide against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Staphylococcus aureus (or other bacterial strain)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Peptide stock solution

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Peptide Dilution:

    • Add 50 µL of MHB to all wells of a 96-well plate.

    • Add 50 µL of the peptide stock solution to the first well and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

  • Bacterial Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of bacteria.

Visualizations

Logical Relationship in D-Ala(Bth) Peptide Design

D_Ala_Bth_Design D-Ala(Bth) D-Ala(Bth) D-amino acid D-amino acid D-Ala(Bth)->D-amino acid Benzothiazole Moiety Benzothiazole Moiety D-Ala(Bth)->Benzothiazole Moiety Enhanced Proteolytic Stability Enhanced Proteolytic Stability D-amino acid->Enhanced Proteolytic Stability Bioactive Pharmacophore Bioactive Pharmacophore Benzothiazole Moiety->Bioactive Pharmacophore Therapeutic Peptide Candidate Therapeutic Peptide Candidate Enhanced Proteolytic Stability->Therapeutic Peptide Candidate Anticancer Activity Anticancer Activity Bioactive Pharmacophore->Anticancer Activity Antimicrobial Activity Antimicrobial Activity Bioactive Pharmacophore->Antimicrobial Activity Anticancer Activity->Therapeutic Peptide Candidate Antimicrobial Activity->Therapeutic Peptide Candidate

Caption: Design rationale for D-Ala(Bth) peptides.

Experimental Workflow for D-Ala(Bth) Peptide Development

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (incorporating D-Ala(Bth)) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Anticancer_Assay Anticancer Assay (e.g., MTT) Characterization->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Characterization->Antimicrobial_Assay Data_Analysis IC50 / MIC Determination Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: Workflow for D-Ala(Bth) peptide synthesis and evaluation.

Signaling Pathway: Potential Mechanism of Action for Anticancer Peptides

Anticancer_Mechanism Peptide D-Ala(Bth)-Containing Anticancer Peptide Membrane Cancer Cell Membrane (Negatively Charged) Peptide->Membrane Targets Interaction Electrostatic Interaction & Hydrophobic Insertion Membrane->Interaction Disruption Membrane Disruption/ Pore Formation Interaction->Disruption Apoptosis Induction of Apoptosis Disruption->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Potential mechanism of D-Ala(Bth) anticancer peptides.

References

Application Notes and Protocols for Fmoc-D-Ala(Bth)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fmoc-D-Ala(Bth)-OH (N-α-Fmoc-D-3-(2-benzothiazolyl)-alanine) in solid-phase peptide synthesis (SPPS). Due to the presence of the bulky and hydrophobic benzothiazolyl (Bth) group, this amino acid derivative may present unique challenges in terms of solubility and coupling efficiency compared to standard Fmoc-amino acids. These notes offer guidance on solubility in common SPPS solvents and provide a detailed protocol for its effective incorporation into peptide chains.

Data Presentation: Solubility of this compound

While specific quantitative solubility data for this compound is not extensively available in the literature, the following table summarizes the expected solubility based on the general behavior of Fmoc-protected amino acids and data for structurally related compounds. The benzothiazolyl moiety may reduce solubility compared to simpler aliphatic or aromatic side chains.

SolventAbbreviationExpected SolubilityRemarks
N,N-DimethylformamideDMFGood to ModerateDMF is a polar aprotic solvent that generally provides good solubility for most Fmoc-amino acids. For Fmoc-D-Ala-OH, a solubility of at least 0.5 M has been reported. The larger Bth group may slightly decrease this value. Sonication and gentle warming may be required to achieve complete dissolution at higher concentrations.
N-Methyl-2-pyrrolidoneNMPGood to ModerateNMP is another widely used polar aprotic solvent in SPPS with similar or slightly better solvating properties for complex amino acid derivatives compared to DMF.
DichloromethaneDCMModerate to PoorDCM is less polar than DMF and NMP, and the solubility of many Fmoc-amino acids, especially those with polar or bulky side chains, is limited. It is generally not the preferred solvent for dissolving this compound for the coupling step.
Dimethyl sulfoxideDMSOGoodDMSO is an excellent solvent for many organic compounds; however, its high boiling point can complicate removal. It can be used as a co-solvent to aid in the dissolution of poorly soluble amino acids.

Note: It is highly recommended to perform a small-scale solubility test before committing to a large-scale synthesis.

Experimental Protocols

This section provides a detailed protocol for the dissolution and coupling of this compound in manual or automated solid-phase peptide synthesis.

Materials
  • This compound

  • SPPS-grade N,N-Dimethylformamide (DMF)

  • SPPS-grade N-Methyl-2-pyrrolidone (NMP) (optional)

  • Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Peptide synthesis resin (e.g., Rink Amide, Wang)

  • Standard SPPS reagents and solvents for deprotection and washing cycles.

Protocol for Dissolution and Coupling of this compound

This protocol is designed for a standard 0.1 mmol scale synthesis. Adjustments may be necessary for different scales.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes prior to use.

    • Perform the N-terminal Fmoc deprotection of the resin-bound peptide using standard procedures (e.g., 20% piperidine (B6355638) in DMF).

    • Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Preparation of the this compound Solution (Activation):

    • In a separate reaction vessel, weigh the required amount of this compound (e.g., 4 equivalents relative to the resin loading; approximately 157 mg for a 0.1 mmol synthesis).

    • Add the coupling reagent (e.g., HATU, 3.9 equivalents; approximately 148 mg).

    • Add DMF to achieve a concentration of approximately 0.2-0.4 M. For potentially challenging dissolutions, start with a smaller volume of DMF and observe solubility.

    • If dissolution is slow or incomplete, the following steps can be taken:

      • Gently warm the mixture to 30-40°C.

      • Briefly sonicate the mixture.

      • Add a small amount of NMP as a co-solvent.

    • Just prior to adding the solution to the resin, add the base (e.g., DIPEA, 6 equivalents; approximately 103 µL).

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance of the Bth group, a longer coupling time may be beneficial.[1][2][3]

    • Monitor the coupling reaction for completeness using a qualitative test (e.g., Kaiser test or TNBS test).

  • Post-Coupling Procedure:

    • If the coupling is incomplete after the initial reaction time, consider the following options:

      • Double Coupling: Drain the reaction vessel and add a freshly prepared solution of activated this compound for a second coupling reaction.[1]

      • Extended Coupling: Continue the initial coupling for an additional 1-2 hours.

    • Once the coupling is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

    • Proceed with the next deprotection and coupling cycle of the peptide synthesis.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

SPPS_Workflow cluster_activation Activation Mixture Preparation Resin Resin-Bound Peptide (N-terminal Deprotected) Dissolve Dissolve this compound & Coupling Reagents in DMF Activate Add DIPEA (Pre-activation) Dissolve->Activate Couple Add to Resin & React (1-2h) Activate->Couple Monitor Monitor Coupling (e.g., Kaiser Test) Couple->Monitor Incomplete Incomplete Coupling? Monitor->Incomplete Wash Wash Resin with DMF Next_Cycle Proceed to Next SPPS Cycle Wash->Next_Cycle Incomplete->Wash No Double_Couple Double Couple Incomplete->Double_Couple Yes Double_Couple->Couple

Caption: Workflow for this compound Incorporation in SPPS.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-D-Ala(Bth)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low coupling efficiency of the sterically hindered amino acid, Fmoc-D-Ala(Bth)-OH, during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency with this compound?

A1: The low coupling efficiency of this compound is primarily due to steric hindrance. The bulky benzothienyl (Bth) side chain physically obstructs the approach of the activated carboxyl group of this compound to the free amine on the growing peptide chain, slowing down the rate of peptide bond formation.

Q2: My standard DIC/HOBt coupling protocol is yielding poor results. What is the first troubleshooting step?

A2: For sterically hindered amino acids like this compound, standard carbodiimide-based coupling reagents like DIC/HOBt are often insufficient. The first and most critical step is to switch to a more potent coupling reagent. Aminium/uronium salts such as HATU, HCTU, or COMU, or phosphonium (B103445) salts like PyAOP or PyBOP are recommended as they form highly reactive activated esters that can overcome the steric barrier more effectively.

Q3: I've switched to a stronger coupling reagent (HATU), but my coupling is still incomplete. What are my next options?

A3: If a more potent coupling reagent alone does not resolve the issue, consider the following strategies:

  • Double Coupling: This is a highly effective method where the coupling reaction is repeated with a fresh solution of the activated amino acid and coupling reagents. This helps to drive the reaction to completion.

  • Increased Reagent Excess: Increasing the equivalents of the this compound and the coupling reagent (e.g., from 3 equivalents to 5 equivalents) can increase the reaction rate.

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously as higher temperatures can also increase the risk of side reactions, including racemization.

  • Solvent Choice: While DMF is the most common solvent for SPPS, in some cases, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) can improve coupling efficiency due to its better solvating properties.

Q4: How can I monitor the completeness of the this compound coupling reaction?

A4: The Kaiser test (or ninhydrin (B49086) test) is a reliable qualitative method to detect the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates an incomplete coupling, signifying that unreacted amino groups are still present. A negative result (yellow or colorless beads) suggests that the coupling reaction is complete. It is crucial to perform this test after the coupling step to decide if a second coupling is necessary.

Q5: Are there any known side reactions specific to the use of benzothienylalanine in peptide synthesis?

A5: While the primary challenge with this compound is steric hindrance affecting the coupling rate, as with other aromatic and sulfur-containing amino acids, there is a potential for side reactions, although less commonly reported. These can include:

  • Oxidation of the Thiophene Sulfur: Strong oxidizing conditions, which are generally avoided in modern Fmoc-SPPS, could potentially oxidize the sulfur atom in the benzothienyl ring.

  • Electrophilic Substitution on the Benzothiophene (B83047) Ring: During the final acidic cleavage from the resin, the benzothiophene ring could be susceptible to modification by cationic species generated from protecting groups. The use of appropriate scavengers in the cleavage cocktail (e.g., triisopropylsilane, water, ethanedithiol) is important to minimize such side reactions.

Quantitative Data on Coupling Reagents

The following table provides a summary of commonly used coupling reagents and their general performance for sterically hindered amino acids. The efficiency and coupling times are estimates and can vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentReagent TypeTypical Equivalents (AA:Reagent:Base)Typical Coupling Time (minutes)Estimated Coupling Efficiency for Hindered Residues (%)Notes
DIC/HOBt Carbodiimide/Additive3:3:360 - 18070 - 90Often insufficient for highly hindered residues.
HBTU/DIPEA Aminium Salt/Base3:2.9:630 - 12090 - 98A significant improvement over carbodiimides.
HCTU/DIPEA Aminium Salt/Base3:2.9:620 - 9095 - 99Generally more reactive than HBTU.
HATU/DIPEA Aminium Salt/Base3:2.9:615 - 60> 99Highly effective for sterically demanding couplings.
COMU/DIPEA Aminium Salt/Base3:2.9:615 - 60> 99Similar in reactivity to HATU, with potentially improved solubility.
PyBOP/DIPEA Phosphonium Salt/Base3:3:630 - 12095 - 99Another effective reagent for hindered couplings.

Disclaimer: The data presented in this table is extrapolated from studies on various sterically hindered amino acids and serves as a general guideline. Optimal conditions for this compound may require specific optimization.

Experimental Protocols

Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol provides a general workflow for manual SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with the chosen coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for the recommended time (see table above).

    • Wash the resin with DMF (3-5 times).

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free amines. If the test is positive, proceed to the double coupling protocol.

  • Capping (Optional): If the coupling remains incomplete after double coupling, cap the unreacted amines with an acetylating agent (e.g., a solution of acetic anhydride (B1165640) and DIPEA in DMF) to prevent the formation of deletion peptides.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF, followed by dichloromethane (B109758) (DCM).

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether.

Detailed Protocol for Double Coupling of this compound

This protocol should be implemented if the Kaiser test is positive after the initial coupling.

  • First Coupling: Follow the standard amino acid coupling procedure (Step 3 in the SPPS protocol above).

  • Washing: After the first coupling, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • Kaiser Test: Perform a Kaiser test. If the result is positive (blue/purple beads), proceed with the second coupling.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound using the same equivalents as in the first coupling.

    • Add this solution to the resin.

    • Allow the second coupling reaction to proceed for the same duration as the first.

  • Final Washing: Wash the resin thoroughly with DMF (5-7 times) and then DCM (3-5 times) to prepare for the next deprotection step.

  • Confirmation: Perform another Kaiser test to confirm the completion of the coupling.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency of This compound check_reagent Using standard coupling reagent (e.g., DIC/HOBt)? start->check_reagent switch_reagent Switch to a more potent reagent (HATU, HCTU, COMU) check_reagent->switch_reagent Yes incomplete_coupling Coupling still incomplete? check_reagent->incomplete_coupling No switch_reagent->incomplete_coupling double_coupling Perform Double Coupling incomplete_coupling->double_coupling Yes increase_equivalents Increase Reagent Equivalents (3-5 eq.) incomplete_coupling->increase_equivalents Yes increase_temp Increase Reaction Temperature (e.g., 30-40°C) incomplete_coupling->increase_temp Yes monitor Monitor with Kaiser Test double_coupling->monitor increase_equivalents->monitor increase_temp->monitor monitor->double_coupling Positive Test (Retry) success Coupling Successful monitor->success Negative Test

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Caption: Steric hindrance from the benzothienyl group impeding peptide bond formation.

Technical Support Center: Optimizing Fmoc-D-Ala(Bth)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the automated synthesis of peptides containing the sterically hindered amino acid Fmoc-D-Ala(Bth)-OH (N-α-Fmoc-D-3-(2-benzothiazolyl)-alanine).

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of this compound

Question: I am observing a low incorporation rate for this compound in my automated peptide synthesis, as indicated by a positive Kaiser test after the coupling step. What are the potential causes and how can I improve the coupling efficiency?

Answer:

Low coupling efficiency for this compound is a common issue due to the steric hindrance posed by the bulky benzothiazolyl side chain. Several factors can contribute to this problem. Below is a systematic guide to address this issue.

Potential Causes and Solutions:

  • Insufficient Activation/Coupling Time: The bulky nature of this compound can slow down the kinetics of the coupling reaction.

    • Solution: Extend the coupling time. A standard single coupling of 45-60 minutes may be insufficient. Consider extending this to 2 hours or performing a double coupling.[1][2] A double coupling involves draining the reagents after the first coupling, washing the resin, and then repeating the coupling step with a fresh solution of activated amino acid.[3]

  • Inadequate Activation Method: Standard activation methods may not be potent enough for such a sterically hindered amino acid.

    • Solution: Employ a more powerful activating agent. While HBTU is effective for many sequences, stronger reagents like HATU or COMU, especially in combination with an additive like Oxyma Pure or HOAt, can significantly improve coupling efficiency.[2][4] The use of Fmoc amino acid chlorides, prepared in situ, has also been reported for difficult couplings.[5]

  • Suboptimal Solvent Choice: The choice of solvent can impact the swelling of the resin and the solubility of reagents, affecting reaction kinetics.

    • Solution: While DMF is the standard solvent, consider using N-Methylpyrrolidone (NMP), which can improve resin solvation and reaction rates.[2] In some cases, a mixture of solvents or the addition of chaotropic salts can help disrupt peptide aggregation, which may hinder coupling.[6]

  • Base-Related Issues: The choice and amount of base can influence both the activation and the potential for side reactions like racemization.

    • Solution: While DIPEA is commonly used, it can cause racemization.[4][5] For a D-amino acid, this would result in the undesirable L-isomer. Consider using a weaker base like sym-collidine to minimize this risk, although this may require longer reaction times.[4][5] Ensure the amount of base is optimized, as a large excess should be avoided.[5]

Troubleshooting Workflow for Low Coupling Efficiency

G start Positive Kaiser Test (Low Coupling) extend_time Extend Coupling Time (e.g., 2 hours) start->extend_time Initial Step double_couple Perform Double Coupling retest Re-run Kaiser Test double_couple->retest extend_time->double_couple change_reagent Use Stronger Activator (e.g., HATU/Oxyma) check_base Optimize Base (e.g., use Collidine) change_reagent->check_base change_solvent Switch to NMP or add chaotropic salts change_solvent->retest check_base->change_solvent retest->change_reagent Positive success Coupling Successful retest->success Negative failure Problem Persists: Consult Specialist retest->failure Still Positive G AA This compound (Carboxylic Acid) Active_Ester Activated Intermediate (O-acylisourea ester) AA->Active_Ester Activation Reagent Coupling Reagent (e.g., HATU) + Base Reagent->Active_Ester Peptide_Bond New Peptide Bond Formation Active_Ester->Peptide_Bond Resin Peptide-Resin (Free N-terminus) Resin->Peptide_Bond Nucleophilic Attack

References

Technical Support Center: Synthesis of Peptides Containing D-Ala(Bth)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of peptides incorporating D-2-(2-benzothiazolyl)-alanine (D-Ala(Bth)).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides containing D-Ala(Bth)?

The main difficulties in synthesizing peptides with D-Ala(Bth) and other D-amino acids are:

  • Racemization: The potential for the D-amino acid to convert to its L-enantiomer during the coupling step, leading to diastereomeric impurities that are often difficult to separate from the desired peptide.[1]

  • Steric Hindrance: The bulky benzothiazolyl group of D-Ala(Bth) can impede the coupling reaction, resulting in lower yields and incomplete reactions.

  • Aggregation: The growing peptide chain, especially if it contains hydrophobic residues like D-Ala(Bth), can aggregate on the solid support, leading to poor solvation and reduced accessibility for reagents.[1]

  • Diketopiperazine Formation: A common side reaction, particularly at the dipeptide stage, where the N-terminal amino group attacks the ester linkage to the resin, cleaving the dipeptide.[1]

Q2: How can I minimize racemization during the incorporation of D-Ala(Bth)?

Minimizing racemization is critical for obtaining a pure product. Key strategies include:

  • Choice of Coupling Reagent: Using carbodiimide (B86325) reagents like Diisopropylcarbodiimide (DIC) alone can lead to significant racemization. The addition of a hydroxylbenzotriazole derivative, such as HOBt or OxymaPure®, is highly recommended to suppress this side reaction.[1]

  • Control of Base: Avoid the use of excess base, as it can promote racemization. If a base is necessary, a hindered base like diisopropylethylamine (DIPEA) should be used in minimal amounts.[1]

  • Minimize Pre-activation Time: The activated amino acid is highly susceptible to racemization. Therefore, it is crucial to minimize the time between activation and coupling. In-situ activation methods are often preferred.[1]

Q3: What is the expected degree of racemization when coupling Fmoc-amino acids in the presence of a benzothiazole (B30560) moiety?

A study on the solid-phase synthesis of 2-benzothiazolyl (BTH) C-terminal modified amino acids provides insight into the degree of racemization. Using Diisopropylcarbodiimide (DIC) as the condensing agent, the following levels of racemization were observed for the coupling of the first Fmoc-amino acid:

Fmoc-Amino Acid% Racemization (Formation of D-isomer)
Fmoc-L-Ala-OH4.8
Fmoc-L-Leu-OH3.2
Fmoc-L-Val-OH3.5
Fmoc-L-Ile-OH3.8
Fmoc-L-Phe-OH14.2
Fmoc-L-Cys(Trt)-OH49.5
Fmoc-L-His(Trt)-OH48.3

Data from a study on the synthesis of 2-benzothiazolyl C-terminal modified amino acids.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low peptide yield Incomplete coupling due to steric hindrance from the benzothiazolyl group.- Use a more powerful coupling reagent combination like HBTU/DIPEA or HATU/DIPEA. - Increase the coupling time and/or temperature. - Perform a double coupling for the D-Ala(Bth) residue.[3]
Peptide aggregation on the resin.- Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling and deprotection solutions.[1] - Synthesize the peptide at an elevated temperature.
Presence of diastereomeric impurities in HPLC/MS Racemization of D-Ala(Bth) during activation and coupling.- Add a racemization suppressant like HOBt or OxymaPure® to the coupling reaction.[1] - Avoid prolonged pre-activation of the amino acid. - Use a hindered base like DIPEA in minimal quantities if a base is required.[1]
Presence of a major peak corresponding to a cyclic dipeptide Diketopiperazine formation after the coupling of the second amino acid.- Use a sterically hindered resin, such as 2-chlorotrityl chloride resin.[1] - Proceed immediately to the coupling of the third amino acid after the second one is attached.[1]
Difficulty in purifying the final peptide Co-elution of closely related impurities (e.g., deletion sequences, diastereomers).- Optimize the HPLC gradient to achieve better separation. - Consider using an alternative stationary phase or a different ion-pairing agent in the mobile phase. - For complex purifications, a multi-step purification strategy might be necessary.[4][5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing D-Ala(Bth)

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating a D-Ala(Bth) residue using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc-Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes.
  • Drain the solution.
  • Treat the resin again with 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times).

3. Coupling of Standard Fmoc-Amino Acids:

  • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in a minimal amount of DMF.
  • Add the amino acid/HOBt solution to the deprotected resin.
  • Add 3 equivalents of DIC to the resin slurry.
  • Agitate the reaction vessel at room temperature for 2-4 hours.
  • Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
  • Wash the resin as described in step 2.

4. Coupling of Fmoc-D-Ala(Bth)-OH:

  • Due to potential steric hindrance, a more robust coupling strategy is recommended.
  • In a separate vessel, pre-activate 3 equivalents of this compound with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2-5 minutes.
  • Add the pre-activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test is obtained.
  • If the coupling is still incomplete, consider a second coupling with fresh reagents.
  • Wash the resin as described in step 2.

5. Repetition:

  • Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc-deprotection, wash the resin with DMF and DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.[4]
  • Collect fractions containing the desired peptide.
  • Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.
  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_finalization Final Steps resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Washing (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Standard AA: DIC/HOBt) (D-Ala(Bth): HBTU/DIPEA) kaiser Kaiser Test coupling->kaiser Monitor wash1->coupling wash2 Washing (DMF, DCM) wash2->deprotection Next Cycle cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final Cycle kaiser->coupling Positive (Recouple) kaiser->wash2 Negative precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (HPLC, MS) purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Pure Peptide lyophilization->final_product troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Solutions start Low Yield or Impure Product incomplete_coupling Incomplete Coupling? start->incomplete_coupling aggregation Aggregation? start->aggregation dkp Diketopiperazine? start->dkp racemization Diastereomers Present? start->racemization sol_coupling Stronger Coupling Reagents Double Coupling incomplete_coupling->sol_coupling Yes sol_aggregation Change Solvent (NMP) Add Chaotropic Salts aggregation->sol_aggregation Yes sol_dkp Use 2-Cl-Trt Resin Couple Next AA Quickly dkp->sol_dkp Yes sol_racemization Add HOBt/Oxyma Minimize Pre-activation racemization->sol_racemization Yes

References

Technical Support Center: Preventing Racemization of D-Ala(Bth) During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization of D-Ala(Bth) (β-(2-thienyl)-D-alanine) and other chiral amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer of a chiral amino acid is converted into a mixture of both its original form and its mirror image (diastereomer) during the course of the synthesis. In the case of incorporating D-Ala(Bth), racemization would lead to the undesirable presence of L-Ala(Bth) in the final peptide. This can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling?

A2: There are two main pathways through which racemization occurs during the activation and coupling of an amino acid:

  • Oxazolone Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is more prevalent under strongly basic conditions.

Q3: Are certain amino acids more prone to racemization than D-Ala(Bth)?

A3: Yes. While any chiral amino acid can undergo racemization, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are notorious for their high propensity to racemize during peptide synthesis. Aromatic amino acids, like D-Ala(Bth), can also be susceptible, and care should be taken during their coupling.

Q4: How does the choice of coupling reagent impact racemization of D-Ala(Bth)?

A4: The coupling reagent is a critical factor in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. It is highly recommended to use them in conjunction with racemization-suppressing additives.[1]

  • Onium Salts (e.g., HBTU, HATU, HCTU): These are generally considered "low-racemization" reagents as they rapidly convert the amino acid into a less reactive active ester in situ.[1] However, the choice of base and reaction conditions can still influence the degree of racemization.

  • Phosphonium Reagents (e.g., BOP, PyBOP): These reagents are also very effective at minimizing racemization.[1]

Q5: What is the role of additives in preventing racemization?

A5: Additives are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents. They react with the highly reactive activated intermediate to form a more stable active ester that is less prone to racemization. Common additives include:

  • 1-Hydroxybenzotriazole (HOBt): A traditional additive that is effective at reducing racemization.[1]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Often more effective than HOBt in suppressing racemization and increasing coupling efficiency.

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt.

Troubleshooting Guide: High Levels of D-Ala(Bth) Racemization

If you are observing significant racemization of D-Ala(Bth) in your peptide synthesis, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow start High Racemization Detected coupling_reagent Step 1: Evaluate Coupling Reagent and Additives start->coupling_reagent Initiate Troubleshooting base Step 2: Assess Base and Reaction Time coupling_reagent->base If using carbodiimides, ensure additive is present. Consider switching to onium/phosphonium salts. solvent_temp Step 3: Consider Solvent and Temperature base->solvent_temp Use a weaker, sterically hindered base (e.g., collidine). Minimize pre-activation and coupling times. analysis Step 4: Confirm with a Different Analytical Method solvent_temp->analysis Use a less polar solvent if possible. Lower the coupling temperature. solution Solution: Optimized Protocol analysis->solution Cross-validate findings to rule out analytical artifacts.

Caption: A logical workflow for troubleshooting high racemization levels.

Quantitative Data on Racemization

While specific data for D-Ala(Bth) is limited, the following tables provide insights into the racemization of other amino acids under various conditions, which can be extrapolated to inform your experiments with D-Ala(Bth).

Table 1: Effect of Coupling Reagent on Racemization of Fmoc-L-His(Trt)-OH

Coupling ReagentBase% D-Isomer Formed
DIC/Oxyma-1.8
HBTUDIPEA3.5
HATUNMM5.2
PyBOPDIPEA4.1

Data adapted from a study on the racemization of sensitive amino acids. The values represent the percentage of the undesired enantiomer detected after coupling.[2]

Table 2: Influence of Additives on Racemization with DIC

Amino AcidAdditive% Racemization
Fmoc-L-Cys(Trt)-OHNoneHigh
Fmoc-L-Cys(Trt)-OHHOBtModerate
Fmoc-L-Cys(Trt)-OHOxymaLow (<1%)

This table illustrates the significant impact of additives in suppressing racemization when using a carbodiimide coupling reagent.

Key Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Racemization

This method is used to separate and quantify the desired peptide from its diastereomeric impurity.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral HPLC column (e.g., a teicoplanin-based column like Astec® CHIROBIOTIC® T).[3]

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water).

  • Additives for mobile phase (e.g., acetic acid, triethylamine).

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example for N-acetyl-phenylalanine):

    • Mobile Phase: 100% Methanol with 0.1% Acetic Acid and 0.1% Triethylamine.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the desired peptide and its diastereomer.

    • Integrate the peak areas to determine the percentage of racemization.

Protocol 2: Marfey's Method for Amino Acid Analysis

This is a highly sensitive method for determining the enantiomeric composition of amino acids after peptide hydrolysis.

Materials:

  • Peptide sample (approx. 0.5-1 mg).

  • 6 M HCl.

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).

  • Acetone.

  • 1 M Sodium Bicarbonate (NaHCO₃).

  • 2 M HCl.

  • HPLC system with a UV detector and a C18 column.

Procedure:

  • Peptide Hydrolysis:

    • Place the peptide sample in a hydrolysis tube with 6 M HCl.

    • Seal the tube and heat at 110°C for 24 hours.

    • Evaporate the HCl to dryness.

  • Derivatization:

    • Dissolve the amino acid residue in water.

    • Add 1 M NaHCO₃ followed by a solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Stop the reaction by adding 2 M HCl.

  • HPLC Analysis:

    • Analyze the derivatized sample by reverse-phase HPLC. The L-FDAA derivatives of D-amino acids typically have longer retention times than the derivatives of L-amino acids.

    • Quantify the amount of the L-Ala(Bth) by comparing the peak area to that of the D-Ala(Bth) derivative.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical pathways leading to racemization and the logical steps in selecting a coupling strategy to minimize it.

G cluster_0 Racemization Mechanisms activated_aa Activated D-Ala(Bth) oxazolone Oxazolone Intermediate activated_aa->oxazolone Cyclization enolization Direct Enolization activated_aa->enolization Base-mediated proton abstraction racemized_product Mixture of D- and L-Ala(Bth) oxazolone->racemized_product Loss of stereochemistry enolization->racemized_product Protonation

Caption: The two primary chemical pathways leading to racemization.

G cluster_1 Strategy for Minimizing Racemization start Select D-Ala(Bth) for Coupling coupling_reagent_choice Choose a Low-Racemization Coupling Reagent start->coupling_reagent_choice carbodiimide Carbodiimide (e.g., DIC) coupling_reagent_choice->carbodiimide If necessary onium_phosphonium Onium/Phosphonium Salt (e.g., HATU, PyBOP) coupling_reagent_choice->onium_phosphonium Recommended additives Use Additives (Oxyma, HOAt) carbodiimide->additives base_selection Select a Weak, Hindered Base (e.g., Collidine) onium_phosphonium->base_selection additives->base_selection low_temp Couple at Low Temperature base_selection->low_temp result Minimized Racemization low_temp->result

Caption: A decision-making workflow for selecting a peptide coupling strategy.

References

Technical Support Center: Peptides Containing D-Ala(Bth)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating D-2-thienylalanine (D-Ala(Bth)). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly peptide aggregation, encountered during the synthesis, purification, and handling of these molecules.

Frequently Asked Questions (FAQs)

Q1: What is D-Ala(Bth) and why does it increase the risk of peptide aggregation?

A1: D-Ala(Bth), or D-2-thienylalanine, is a non-canonical D-amino acid and an analog of phenylalanine. Its side chain contains a bulky, aromatic, and highly hydrophobic thienyl group. The primary cause of peptide aggregation is the formation of intermolecular hydrogen bonds, which leads to stable secondary structures like β-sheets.[1][2] The hydrophobicity of the D-Ala(Bth) side chain significantly promotes these self-association processes, making peptides containing this residue particularly prone to aggregation and low solubility.[3][4]

Q2: I am observing incomplete coupling reactions during the solid-phase synthesis (SPPS) of a D-Ala(Bth)-containing peptide. What could be the cause?

A2: Incomplete coupling is a classic sign of on-resin aggregation.[5] The growing peptide chains, especially those containing hydrophobic residues like D-Ala(Bth), can fold and associate on the solid support. This physically blocks the N-terminal amine, preventing it from reacting with the incoming activated amino acid.[2][6] Another potential issue, especially with D-amino acids, is racemization during the amino acid activation step, which can create diastereomeric impurities that may complicate synthesis and purification.[5]

Q3: My purified D-Ala(Bth) peptide is insoluble in standard aqueous buffers. How should I dissolve it?

A3: Due to its hydrophobic nature, peptides rich in D-Ala(Bth) are often insoluble or only partially soluble in aqueous solutions.[4][7] The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is often the first choice due to its high solubilizing power and relatively low toxicity in cell-based assays.[4][7] If the peptide remains insoluble, dimethylformamide (DMF) or acetonitrile (B52724) (ACN) can be used. For extremely difficult cases, a small volume of trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP) may be required, followed by careful dilution into your aqueous buffer.[2] Always test solubility with a small aliquot of your peptide first.[4]

Q4: How can I monitor or characterize the aggregation of my D-Ala(Bth) peptide?

A4: Several analytical techniques can be used to detect and characterize peptide aggregates.[8]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, allowing for the detection of soluble oligomers and larger aggregates.

  • Thioflavin T (ThT) Fluorescence Assay: A common method to detect the presence of amyloid-like fibrils, which are rich in β-sheet structures. An increase in fluorescence intensity indicates fibril formation.[9]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the aggregate morphology, confirming the presence of amorphous aggregates or ordered fibrils.[10]

  • Size Exclusion Chromatography (SEC): Can separate monomers from dimers, oligomers, and larger aggregates.

Troubleshooting Guides

Issue 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Shrinking or clumping of the resin beads.[6]

  • Positive Kaiser test after a coupling step, indicating free amines.[5]

  • Low yield of the target peptide.

  • Complex chromatogram of the crude product upon cleavage.

Solutions:

StrategyDescriptionKey Considerations
Solvent Modification Use a "magic mixture" of DCM/DMF/NMP (1:1:1) or add chaotropic salts (e.g., 0.8 M LiCl) to the coupling/deprotection solutions to disrupt hydrogen bonds.[6][11]Ensure compatibility with your resin and protecting groups. Chaotropic salts can sometimes interfere with coupling reactions.
Elevated Temperature Perform coupling reactions at a higher temperature (e.g., 50-60°C) to improve reaction kinetics and disrupt secondary structures.[1][12]May increase the risk of side reactions, particularly racemization of the D-Ala(Bth) residue.[5]
Backbone Protection Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a nearby glycine (B1666218) or other amino acid to sterically hinder β-sheet formation.[13]These groups are removed during the final TFA cleavage. Ensure Trp residues are Boc-protected to prevent side reactions.[6]
Pseudoproline Dipeptides If the sequence allows, insert a pseudoproline dipeptide (derived from Ser or Thr) every 5-6 residues to introduce a "kink" that breaks up secondary structures.[13]The native Ser/Thr residue is regenerated upon final cleavage.[6]
Issue 2: Poor Solubility and Aggregation of Purified Peptide

Symptoms:

  • Lyophilized peptide does not dissolve in water or buffer (e.g., PBS).

  • Solution becomes cloudy or a precipitate forms upon standing or dilution.

  • Loss of activity in biological assays over time.

Solutions:

StrategyDescriptionKey Considerations
Systematic Solubility Testing Test solubility in a stepwise manner, starting with water, then moving to acidic/basic buffers (depending on peptide pI), and finally to organic solvents.[14][15]Always use a small amount for testing. Sonication can aid dissolution but may also promote aggregation in some cases.[7]
Use of Organic Co-solvents Dissolve the peptide in a minimal volume of neat DMSO or DMF, then slowly add the solution dropwise to a vortexing aqueous buffer to reach the final desired concentration.[7]High concentrations of organic solvents can be incompatible with biological assays. Keep the final concentration of the organic solvent as low as possible.
Strong Denaturants For characterization purposes or when other methods fail, use denaturants like 6M guanidine (B92328) hydrochloride (Gdn-HCl) or 8M urea.These are not compatible with most biological experiments and are typically used for biophysical characterization or refolding protocols.
pH Adjustment Adjust the pH of the solution to be far from the peptide's isoelectric point (pI), where it will have a net positive or negative charge, increasing solubility.Be cautious with high pH for peptides containing Cys or other sensitive residues.[14]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic D-Ala(Bth) Peptide
  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.

  • Initial Test: Weigh a small amount of the peptide (e.g., 0.1-0.5 mg) into a microcentrifuge tube.

  • Step 1 (Aqueous): Add a small volume of sterile, deionized water. Vortex thoroughly. If it does not dissolve, proceed to the next step.

  • Step 2 (Charge-based): Based on the peptide's calculated net charge, try an acidic or basic solution.

  • Step 3 (Organic Solvent): If the peptide is still insoluble, add a minimal volume of DMSO (e.g., 20-50 µL per mg of peptide) to the dry peptide. Vortex until fully dissolved.[7]

  • Dilution: Slowly add the dissolved peptide concentrate to your final aqueous buffer while vortexing to prevent the peptide from precipitating out of solution.

  • Clarification: Before use, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble micro-aggregates. Carefully transfer the supernatant to a new tube.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Fibrillar Aggregation
  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in water. Filter through a 0.22 µm filter and store protected from light at 4°C.

    • Prepare the desired assay buffer (e.g., 50 mM Glycine buffer, pH 8.5).

  • Peptide Preparation: Prepare a stock solution of the D-Ala(Bth) peptide at a high concentration (e.g., 1-2 mg/mL) using the appropriate solvent from Protocol 1.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, dilute the ThT stock solution into the assay buffer to a final working concentration of 3-5 µM.

    • Add the peptide stock solution to the wells to achieve the desired final peptide concentration for the aggregation study.

    • Include a buffer-only control and a ThT-only control.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in a plate reader with shaking capabilities.

    • Measure the fluorescence intensity at set time intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[9][16]

  • Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated amyloid fibril formation.[9]

Visualizations

Troubleshooting_SPPS_Aggregation start Incomplete Coupling (Positive Kaiser Test) check_resin Observe Resin Condition start->check_resin shrunken Resin Shrunken/Clumped? check_resin->shrunken strategy Implement Aggregation Mitigation Strategy shrunken->strategy Yes recouple Re-couple & Re-test shrunken->recouple No solvent Modify Solvents (e.g., 'Magic Mixture') strategy->solvent Option 1 temp Increase Coupling Temperature strategy->temp Option 2 backbone Use Backbone Protection (Hmb/Dmb) strategy->backbone Option 3 solvent->recouple temp->recouple backbone->recouple complete Coupling Complete (Negative Kaiser Test) recouple->complete

Caption: Troubleshooting workflow for on-resin aggregation during SPPS.

Solubility_Workflow start Lyophilized D-Ala(Bth) Peptide step1 Try dissolving in Sterile Water start->step1 q1 Soluble? step1->q1 step2 Determine Net Charge (pI) q1->step2 No end_ok Peptide in Solution (Dilute carefully) q1->end_ok Yes step2a Basic (pI > 7): Add 10% Acetic Acid step2->step2a step2b Acidic (pI < 7): Add 0.1% NH4OH step2->step2b q2 Soluble? step2a->q2 step2b->q2 step3 Use minimal amount of Organic Solvent (e.g., DMSO) q2->step3 No q2->end_ok Yes q3 Soluble? step3->q3 step4 Use Strong Solvent (TFA / HFIP) (For characterization only) q3->step4 No q3->end_ok Yes end_fail Insoluble (Consider Resynthesis/Modification) step4->end_fail

References

Technical Support Center: Troubleshooting Incomplete Fmoc Removal from D-Benzothiazolylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from D-benzothiazolylalanine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Fmoc removal from D-benzothiazolylalanine?

Incomplete Fmoc deprotection from D-benzothiazolylalanine is often attributed to a combination of factors, primarily stemming from its bulky and sterically hindering side chain. Key causes include:

  • Steric Hindrance: The large benzothiazole (B30560) moiety can physically obstruct the approach of the deprotecting base (commonly piperidine) to the N-terminal Fmoc group.[1][2][3]

  • Peptide Aggregation: Sequences containing bulky, hydrophobic residues like D-benzothiazolylalanine are prone to aggregation on the solid support. This aggregation can limit the penetration of solvents and reagents, leading to inefficient Fmoc removal.[2][4]

  • Poor Resin Swelling and Solvation: Inadequate swelling of the solid support resin can lead to peptide chains being in close proximity, exacerbating steric hindrance and preventing efficient reagent access.[2][3]

  • Suboptimal Deprotection Conditions: Standard deprotection protocols may be insufficient for such a sterically demanding amino acid. Inadequate reaction time, low reagent concentration, or degraded reagents can all contribute to incomplete deprotection.[2]

Q2: How can I detect incomplete Fmoc deprotection of a peptide containing D-benzothiazolylalanine?

Several methods can be employed to detect and confirm incomplete Fmoc removal:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a rapid test to detect free primary amines. A negative result (yellow or colorless beads) after the deprotection step indicates that the Fmoc group has not been successfully removed.[3] A positive test (dark blue beads) signifies the presence of a free amine.

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine (B6355638) releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored by its absorbance at approximately 301 nm.[3] A lack of or reduced absorbance at this wavelength can indicate a failed deprotection.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by RP-HPLC is a highly reliable method. Incomplete deprotection will result in a later-eluting peak corresponding to the mass of the desired peptide plus the mass of the Fmoc group (+222.24 Da). Mass spectrometry is essential for confirming the identity of this and other byproducts like deletion sequences.

Q3: What are the consequences of incomplete Fmoc removal?

Incomplete Fmoc deprotection can have significant negative impacts on your peptide synthesis:

  • Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to a peptide sequence that is missing one or more residues. These deletion sequences can be very difficult to separate from the target peptide.[2][3]

  • Fmoc-Adducts: The unremoved Fmoc group will be carried through the synthesis and will be present in the final crude product, increasing the complexity of purification.[3]

  • Lower Yield and Purity: The presence of deletion sequences and Fmoc-adducts significantly reduces the overall yield and purity of the desired peptide.[2][3]

Q4: My standard 20% piperidine in DMF protocol is failing for D-benzothiazolylalanine. What modifications can I make?

If you are experiencing incomplete Fmoc removal with D-benzothiazolylalanine using a standard protocol, consider the following modifications:

  • Increase Deprotection Time and/or Temperature: Extend the deprotection time to 30 minutes or longer. Gentle heating of the reaction vessel to 30-35°C can also improve deprotection efficiency, but should be used with caution to avoid side reactions.

  • Perform a Double Deprotection: Repeat the deprotection step with a fresh solution of the deprotecting agent to ensure complete removal.

  • Use a Stronger Base: For particularly difficult deprotections, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2% in your piperidine/DMF solution.

  • Incorporate Chaotropic Agents: In cases of severe peptide aggregation, the addition of chaotropic agents can help to disrupt secondary structures and improve reagent accessibility. Compatibility with your specific sequence should be verified.

  • Optimize Resin Loading: Using a resin with a lower initial loading capacity can increase the distance between peptide chains, thereby reducing steric hindrance and aggregation.

Quantitative Data Summary

The following table summarizes the effect of piperidine concentration and reaction time on Fmoc removal from Fmoc-Val-OH in solution, which can serve as a general guideline for optimizing deprotection conditions.

Piperidine Concentration (% v/v in DMF)Reaction Time (minutes)Fmoc Removal Efficiency (%)
1%133.4
1%349.6
2%112.9
2%363.3
2%587.9
5%3>99
20%3>99

Data adapted from a study on Fmoc-Val-OH and may vary for D-benzothiazolylalanine.[5][6]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This qualitative test is used to detect the presence of free primary amines on the resin after the Fmoc deprotection step.

Reagents:

Procedure:

  • Collect a small sample of the peptide-resin (1-5 mg) in a small glass test tube.

  • Wash the resin beads with ethanol and allow them to dry.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Dark Blue: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Protocol 2: Test Cleavage and HPLC Analysis

This protocol is used to quantitatively assess the completeness of Fmoc deprotection by analyzing a small sample of the crude peptide.

Procedure:

  • Sample Collection: After the deprotection and washing steps, collect a small sample of the resin (approximately 5-10 mg).

  • Drying: Dry the resin sample under a high vacuum for at least 15 minutes.

  • Cleavage: Prepare a cleavage cocktail appropriate for your peptide sequence and resin linker (e.g., TFA/TIS/H₂O 95:2.5:2.5). Add approximately 200 µL of the cleavage cocktail to the dried resin and let it react for 2 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

  • Analysis: Centrifuge the mixture to pellet the peptide, decant the ether, and dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water + 0.1% TFA).

  • Injection: Analyze the sample using reverse-phase HPLC (RP-HPLC) with a C18 column and a suitable gradient. Monitor the absorbance at ~220 nm for the peptide backbone and ~301 nm, which is specific for the Fmoc-adduct. Confirm the identity of any unexpected peaks with mass spectrometry (MS).

Visualizations

G cluster_0 Troubleshooting Incomplete Fmoc Removal start Perform Fmoc Deprotection kaiser_test Perform Kaiser Test start->kaiser_test kaiser_result Kaiser Test Result? kaiser_test->kaiser_result hplc_analysis Perform Test Cleavage and HPLC/MS Analysis kaiser_result->hplc_analysis Negative (Yellow) continue_synthesis Proceed to Next Coupling Step kaiser_result->continue_synthesis Positive (Blue) hplc_result HPLC Shows Incomplete Deprotection? hplc_analysis->hplc_result troubleshoot Implement Troubleshooting Strategies hplc_result->troubleshoot Yes hplc_result->continue_synthesis No optimize Optimize Deprotection Protocol: - Increase time/temperature - Double deprotection - Use stronger base (e.g., DBU) - Add chaotropic agents - Lower resin loading troubleshoot->optimize optimize->start

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

G cluster_1 Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Beta_Elimination β-Elimination Intermediate->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine DBF->DBF_Adduct

Caption: Chemical mechanism of Fmoc group removal by piperidine.

References

stability issues of Fmoc-D-Ala(Bth)-OH in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of Fmoc-D-Ala(Bth)-OH in solution. The information is based on general chemical principles of Fmoc-protected amino acids and benzothiazole (B30560) derivatives, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in solution?

While specific data is unavailable, potential stability issues can be inferred from its structure:

  • Fmoc Group Lability: The Fmoc protecting group is sensitive to basic conditions and can be prematurely cleaved by amines.[1][2] Solvents like Dimethylformamide (DMF) can degrade over time to produce dimethylamine, which can lead to gradual deprotection.

  • Benzothiazole Ring Stability: The benzothiazole ring is generally stable but can be susceptible to strong oxidizing or reducing agents. Its stability in common peptide synthesis reagents is typically high.

  • Racemization: Like other amino acid derivatives, there is a potential for racemization under harsh basic or acidic conditions, or during activation in peptide synthesis, although this is generally low with standard coupling reagents.

  • Solubility: Fmoc-amino acids, particularly those with bulky side chains, may have limited solubility in certain solvents, which can be mistaken for instability.

Q2: What are the recommended solvents for dissolving this compound?

This compound is expected to be soluble in common organic solvents used in peptide synthesis.[3]

  • Recommended: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Dimethyl sulfoxide (B87167) (DMSO).

  • Use with Caution: Use freshly opened, high-purity solvents whenever possible to avoid impurities that could affect stability. DMF, for instance, should be of high quality to minimize the presence of dimethylamine.

Q3: How should I store this compound as a solid and in solution?

Proper storage is crucial to maintain the integrity of the compound.

Form Storage Temperature Conditions Duration
Solid-20°CDesiccated, protected from lightLong-term
In Solution-20°C or -80°CAliquoted in an anhydrous, inert solventShort to medium-term

Disclaimer: These are general recommendations. For specific storage information, always refer to the Certificate of Analysis provided by the supplier.

Troubleshooting Guide

Issue Potential Cause Related to Stability Recommended Action
Low peptide coupling efficiency or yield 1. Premature Fmoc deprotection: The this compound solution may have partially degraded due to basic impurities in the solvent (e.g., old DMF).2. Poor solubility: The amino acid may not be fully dissolved, leading to lower effective concentration.1. Prepare fresh solutions of this compound in high-purity solvent immediately before use.2. Ensure complete dissolution, using sonication if necessary. Consider alternative solvents like NMP for better solvation.[4]
Unexpected peaks in HPLC analysis of the crude peptide 1. Deletion sequences: Incomplete coupling due to degraded or insoluble this compound.2. Side-product formation: The benzothiazole side chain may have reacted with cleavage cocktail components if not properly protected.1. Verify the purity of the this compound by HPLC before use.2. Optimize coupling conditions (e.g., double coupling, using a more efficient activating agent).3. Ensure the cleavage cocktail is appropriate for the entire peptide sequence.
Discoloration of the this compound solution Degradation of the compound: This could be due to solvent impurities, exposure to light, or elevated temperatures.Discard the solution and prepare a fresh one using high-purity solvent. Store solutions protected from light and at a low temperature.

Experimental Protocol: Assessing Solution Stability of this compound

This protocol provides a general method to evaluate the stability of this compound in a specific solvent over time using HPLC.

1. Materials and Equipment:

  • This compound

  • High-purity solvent of interest (e.g., DMF, NMP)

  • HPLC system with a UV detector

  • Analytical C18 HPLC column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), inject an aliquot of the stock solution onto the HPLC.

  • Data Analysis:

    • Monitor the peak area of the main this compound peak over time.

    • Observe the appearance and growth of any new peaks, which may indicate degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to T=0.

6. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Detection: 265 nm

  • Gradient: A typical gradient would be 20% to 80% B over 20 minutes. This may need to be optimized.

Visualizing Potential Degradation

A potential, though unconfirmed, degradation pathway for this compound in solution involves the premature cleavage of the Fmoc group, especially in the presence of basic impurities.

A This compound in Solution C Premature Fmoc Deprotection A->C Exposure B Basic Impurity (e.g., Dimethylamine in DMF) B->C Catalyzes D H-D-Ala(Bth)-OH (Free Amine) C->D Results in E Dibenzofulvene Adduct C->E Byproduct F Failed Coupling in Peptide Synthesis D->F Leads to

Caption: Hypothesized degradation pathway of this compound in solution.

References

Technical Support Center: HPLC Purification of D-Ala(Bth) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals refine their HPLC purification methods for D-Ala(Bth) containing peptides. Given that β-thiophenylalanine (Bth) contributes significant hydrophobicity, this guide focuses on strategies for purifying hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: What are D-Ala(Bth) peptides and why are they challenging to purify? D-Ala(Bth) peptides are sequences containing a D-alanine residue modified with a β-thiophenylalanine group. This modification, along with the D-amino acid configuration, can increase the peptide's hydrophobicity and resistance to proteolysis.[1] The primary purification challenge stems from their hydrophobic nature, which can lead to poor solubility in aqueous mobile phases, strong retention on reversed-phase columns, and a tendency to aggregate, resulting in issues like peak broadening, low recovery, and carryover.[2][3]

Q2: What is the best starting column for purifying a D-Ala(Bth) peptide? For highly hydrophobic peptides, a standard C18 column may retain the peptide too strongly. It is often better to start with a less hydrophobic stationary phase, such as a C8 or C4 column.[3][4] Phenyl columns can also offer unique selectivity for peptides containing aromatic residues.[4][5] For larger peptides, wide-pore columns (300 Å) are essential to allow the molecule to access the stationary phase surface within the pores.[5][6]

Q3: Which mobile phase modifiers are recommended? Trifluoroacetic acid (TFA) at 0.1% is the most common ion-pairing agent for peptide purification.[7] It improves peak shape by forming ion pairs with charged groups on the peptide and protonating residual silanols on the silica (B1680970) surface, especially for basic peptides.[8] For applications sensitive to TFA (like LC-MS), formic acid (FA) can be an alternative, though it is a weaker ion-pairing agent and may result in broader peaks.[9]

Q4: How can I improve the solubility of my crude D-Ala(Bth) peptide for injection? Hydrophobic peptides often have limited solubility in the initial, highly aqueous mobile phase.[10] To avoid precipitation on the column, which causes breakthrough and low recovery, dissolve the crude peptide in a strong, non-aqueous solvent like Dimethyl Sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) first.[4][11] Subsequently, dilute this stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA) to a concentration where the organic content is as low as possible without causing precipitation.[11][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of D-Ala(Bth) peptides.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q: My peptide peak is broad and asymmetrical (tailing). What causes this and how can I fix it?

A: Peak tailing is a common issue that can compromise resolution and purity assessment.[13] It is often caused by secondary interactions between the peptide and the column, column degradation, or system issues.[13][14]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Basic residues in your peptide can interact with acidic, unreacted silanol groups on the silica-based column packing, causing tailing.[8][15][16]

    • Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% TFA (pH ≈ 2) fully protonates the silanol groups, minimizing these interactions.[8] Using a high-purity, end-capped column also significantly reduces the number of available silanol groups.[8][14]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[13]

    • Solution: Reduce the sample concentration or injection volume. As a rule of thumb, the injection volume should be less than 5% of the column volume.[13]

  • Hydrophobic Interactions & Aggregation: Highly hydrophobic peptides like D-Ala(Bth) can aggregate or interact very strongly with the C18 stationary phase.

    • Solution 1: Increase the column temperature to 40-60°C. This improves peptide solubility, reduces mobile phase viscosity, and can sharpen peaks.[11][17]

    • Solution 2: Switch to a less retentive column (C8, C4, or Phenyl).[3][4]

    • Solution 3: Add a small amount of an organic solvent like isopropanol (B130326) (1-5%) to the mobile phase to improve the elution of very hydrophobic peptides.[6]

  • Physical/System Issues: Voids in the column, excessive tubing length, or poorly made fittings can cause band broadening for all peaks.[14]

    • Solution: If all peaks in your chromatogram are tailing, it points to a physical problem.[14] Check fittings for leaks, use shorter, narrower ID tubing, and consider replacing the column if a void has formed at the inlet.[13]

A logical approach to troubleshooting peak tailing is outlined in the diagram below.

G start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 a1_yes Physical Issue Likely q1->a1_yes Yes q2 Is peptide basic or contains basic residues? q1->q2 No, only specific peaks s1 Check system: - Fittings & leaks - Extra-column volume - Column void/damage a1_yes->s1 end_node Peak Shape Improved s1->end_node a2_yes Secondary Interactions Likely q2->a2_yes Yes q3 Is peptide known to be highly hydrophobic? q2->q3 No s2 Optimize mobile phase: - Use 0.1% TFA (pH ~2) - Use high-purity, end-capped column - Increase buffer strength a2_yes->s2 s2->end_node a3_yes Strong Retention / Aggregation q3->a3_yes Yes q3->end_node No s3 Modify method: - Increase column temp (40-60°C) - Use C4/C8/Phenyl column - Add Isopropanol (1-5%) - Reduce sample load a3_yes->s3 s3->end_node

Fig 1. Troubleshooting workflow for peak tailing in peptide HPLC.
Issue 2: Low or No Peptide Recovery

Q: I'm injecting my peptide, but I see a very small peak, or no peak at all, and my recovery is poor. What is happening?

A: Low recovery is a critical issue, especially in preparative chromatography. For hydrophobic peptides, this is often due to solubility issues or irreversible adsorption.

Potential Causes & Solutions:

  • Sample Precipitation: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, the peptide can precipitate upon injection when it mixes with the aqueous mobile phase.[10] Similarly, dissolving a hydrophobic peptide in a purely aqueous solution can lead to poor solubility and aggregation.[3]

    • Solution: Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, then dilute with the initial mobile phase.[11] Ensure the final injection solvent is as weak as, or weaker than, the mobile phase.[13]

  • Irreversible Adsorption: Highly hydrophobic peptides can bind irreversibly to the column, especially if the stationary phase is too retentive (e.g., a long-chain C18).[3]

    • Solution 1: Use a less retentive column (C4, C8).[3]

    • Solution 2: Increase the organic content in the mobile phase or use a stronger organic solvent. Adding isopropanol to the acetonitrile can help elute "sticky" peptides.[6]

    • Solution 3: Inject a blank solvent run (e.g., DMSO) after the sample run to see if the missing peptide elutes. This can confirm if the peptide is sticking to the column.[3]

  • Peptide Breakthrough: If the peptide has low retention under the starting conditions, it may elute in the solvent front with other unretained impurities.[10]

    • Solution: Modify the starting gradient conditions to have a lower initial percentage of organic solvent to increase retention. Ensure the sample is dissolved in a solvent weaker than the mobile phase.[10][12]

Quantitative Data Summary

The following tables provide a summary of typical parameters used in peptide purification that can be adjusted to optimize separations.

Table 1: Recommended Reversed-Phase Columns for Peptides

Peptide Type Primary Column Choice Alternative Phases Pore Size (Å) Rationale
Hydrophobic / D-Ala(Bth) C4, C8 Phenyl, C18 (short chain) 300 Reduces strong hydrophobic interactions to prevent excessive retention and improve peak shape.[3][4][5]
Small Peptides (<2000 Da) C18 C8 100-300 Can be separated on smaller pore sizes, but 300 Å also works well and offers different selectivity.[5][6]

| General Peptides | C18 | C8 | 300 | C18 is a versatile, standard choice for a wide range of peptide hydrophobicities.[18][19] |

Table 2: Mobile Phase Optimization Strategies

Parameter Standard Condition Optimization Strategy Effect
Strong Solvent Acetonitrile (ACN) Add 1-5% Isopropanol or use Ethanol Increases solubility of hydrophobic peptides; can alter selectivity.[6][17]
Modifier 0.1% TFA Lower TFA to 0.05% (for MS); change pH TFA sharpens peaks. Lowering it can improve MS signal but may broaden peaks. Changing pH alters peptide ionization and dramatically changes selectivity.[6][17]
Temperature Ambient Increase to 40-60°C Lowers viscosity, improves solubility and peak shape for hydrophobic peptides.[11][17]

| Gradient Slope | 1% / min | Decrease to 0.5% / min (shallow) or increase to 2% / min (steep) | A shallower gradient generally improves the resolution between closely eluting peaks.[6] |

Experimental Protocols

Protocol 1: General Method Development for D-Ala(Bth) Peptide Purification

This protocol outlines a systematic approach to developing a purification method, starting from an analytical-scale scouting run.

1. Materials & Reagents:

  • Crude lyophilized D-Ala(Bth) peptide.

  • HPLC-grade water, acetonitrile (ACN), and isopropanol (IPA).

  • Trifluoroacetic acid (TFA).

  • Dimethyl sulfoxide (DMSO).

  • Analytical (e.g., 4.6 mm ID) and Preparative (e.g., >10 mm ID) HPLC columns with identical stationary phases (e.g., C4 or C8, 300 Å).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Degas both mobile phases thoroughly before use.

3. Sample Preparation:

  • Dissolve a small amount of crude peptide in a minimal volume of DMSO to create a concentrated stock (e.g., 10-20 mg/mL).[11]

  • Dilute the stock solution with Mobile Phase A to the desired concentration for injection (e.g., 1-2 mg/mL). Ensure the final percentage of DMSO is low (<10%) to avoid solvent effects on the peak shape.

4. Analytical Scouting Run:

  • Equilibrate the analytical column with 95% A / 5% B.

  • Inject a small volume (e.g., 10-20 µL) of the prepared sample.

  • Run a broad "scouting" gradient, such as 5% to 95% B over 30 minutes.[17]

  • Identify the retention time (t_R) and the %B at which your target peptide elutes.

5. Gradient Optimization:

  • Based on the scouting run, design a shallower, focused gradient around the elution point of your peptide.

  • The gradient should start at least 5% below the elution %B and end about 5-10% above it.

  • For example, if the peptide eluted at 40% B, a good optimized gradient would be 30-50% B over 20-30 minutes. This improves resolution from nearby impurities.[6][7]

6. Scale-Up to Preparative HPLC:

  • Use the optimized gradient from the analytical run.

  • Adjust the flow rate and injection volume for the larger diameter preparative column. The flow rate should be scaled proportionally to the cross-sectional area of the column.

  • Perform a test injection at a lower load to confirm the retention time before proceeding with a full purification run.

  • Collect fractions across the main peak and analyze their purity by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product.[7]

The overall workflow is visualized in the diagram below.

G cluster_prep Preparation cluster_analytical Analytical Method Development cluster_prep_scale Preparative Scale-Up cluster_final Final Processing crude Crude D-Ala(Bth) Peptide dissolve Dissolve in DMSO, then dilute with Mobile Phase A crude->dissolve scout Run Broad Scouting Gradient (e.g., 5-95% ACN) dissolve->scout identify Identify Retention Time and %ACN of Target Peak scout->identify optimize Develop Shallow, Focused Gradient Around Target Peak identify->optimize scaleup Scale Flow Rate & Injection Volume for Prep Column optimize->scaleup purify Run Optimized Gradient & Collect Fractions scaleup->purify analyze Analyze Fraction Purity by Analytical HPLC purify->analyze pool Pool Pure Fractions analyze->pool lyo Lyophilize to Obtain Final Product pool->lyo

Fig 2. General workflow for HPLC purification of hydrophobic peptides.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with D-Ala(Bth)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the characterization of peptides containing the non-canonical amino acid D-Ala(Bth) (β-thioether-D-alanine), mass spectrometry stands as an indispensable tool. However, the unique thioether linkage within this modified amino acid presents distinct challenges and necessitates a tailored analytical approach. This guide provides a comparative analysis of mass spectrometry techniques for peptides incorporating D-Ala(Bth), offering insights into expected fragmentation patterns and detailed experimental protocols to empower robust characterization.

The direct analysis of peptides containing D-Ala(Bth) is not extensively documented in publicly available literature. Therefore, this guide draws parallels from the well-studied class of lanthipeptides, which are characterized by similar intramolecular β-thioether cross-links, known as lanthionines and methyllanthionines. These linkages are formed between a dehydrated serine or threonine and a cysteine residue, providing a scientifically sound basis for predicting the behavior of D-Ala(Bth)-containing peptides in a mass spectrometer.

Unraveling the Thioether Challenge: CID vs. ETD/ECD

The stability of the thioether bond in D-Ala(Bth) significantly influences the fragmentation behavior of the peptide during tandem mass spectrometry (MS/MS). The choice of fragmentation technique is therefore critical for obtaining comprehensive sequence information.

Collision-Induced Dissociation (CID): A widely used fragmentation method, CID subjects precursor ions to collisions with an inert gas. In the context of peptides with thioether linkages, CID fragmentation often occurs at the peptide backbone bonds outside of any cyclic structure formed by the linkage.[1] While this can confirm the presence of the modification and provide sequence information for the linear portions of the peptide, it typically fails to fragment within the thioether-linked ring, leading to incomplete sequence coverage.

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD): These non-ergodic fragmentation methods involve the transfer of an electron to the peptide ion, inducing fragmentation. ECD and ETD are particularly advantageous for analyzing peptides with post-translational modifications, including thioether linkages.[1][2][3][4] These techniques can induce cleavage of the N-Cα bond in the peptide backbone, even within the cyclic structure formed by the D-Ala(Bth) linkage, as well as direct cleavage of the thioether bond itself. This results in more extensive sequence information, which is crucial for the complete characterization of the peptide.[1][3]

Comparative Fragmentation Analysis

The table below summarizes the expected fragmentation patterns for a hypothetical peptide containing a D-Ala(Bth) modification when analyzed by CID and ETD/ECD.

Fragmentation TechniqueExpected Backbone CleavageThioether Bond CleavageKey Fragment Ion TypesUtility for D-Ala(Bth) Peptides
Collision-Induced Dissociation (CID) Primarily outside the thioether-linked ringGenerally not observedb, y ions from linear regionsConfirmation of modification and sequencing of linear segments.
Electron Transfer/Capture Dissociation (ETD/ECD) Throughout the peptide backbone, including within the thioether-linked ringObservedc, z• ions, and fragments from S-C bond cleavageComprehensive sequence coverage, including the modified region.

Experimental Protocol: LC-MS/MS Analysis of a D-Ala(Bth)-Containing Peptide

This protocol provides a generalized workflow for the analysis of a purified synthetic peptide containing D-Ala(Bth) using liquid chromatography coupled to a tandem mass spectrometer equipped with both CID and ETD/ECD capabilities.

1. Sample Preparation:

  • Dissolve the purified peptide in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water, to a final concentration of 1 pmol/µL.

2. Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS1 Scan Range: m/z 300-2000.

  • Data-Dependent Acquisition (DDA):

    • Select the top 3-5 most intense precursor ions from each MS1 scan for MS/MS fragmentation.

    • Employ dynamic exclusion to prevent repeated fragmentation of the same precursor.

    • Alternate between CID and ETD/ECD fragmentation for each selected precursor.

4. MS/MS Parameters:

  • CID:

    • Collision Energy: Normalized collision energy (NCE) of 25-35%.

    • Activation Q: 0.25.

    • Activation Time: 10 ms.

  • ETD/ECD:

    • Reagent: Fluoranthene radical anions.

    • Reaction Time: 50-100 ms.

    • Supplemental Activation: Apply low-energy CID to the charge-reduced precursors to enhance fragmentation.

5. Data Analysis:

  • Process the raw data using a suitable software package.

  • Perform database searching against the sequence of the expected peptide, specifying the mass shift corresponding to the D-Ala(Bth) modification.

  • Manually inspect the CID and ETD/ECD spectra to verify the automated assignments and to characterize the fragmentation patterns.

Visualizing the Workflow and Fragmentation

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Peptide D-Ala(Bth) Peptide Dissolution Dissolution in 0.1% Formic Acid Peptide->Dissolution LC_Injection LC Injection Dissolution->LC_Injection RP_Column Reverse-Phase Separation LC_Injection->RP_Column ESI Electrospray Ionization RP_Column->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 CID CID Fragmentation MS1->CID Alternate ETD ETD/ECD Fragmentation MS1->ETD Alternate MS2 MS2 Scan (Fragment Analysis) CID->MS2 ETD->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

Figure 1. Experimental workflow for the LC-MS/MS analysis of D-Ala(Bth) peptides.

Figure 2. Proposed fragmentation pathways for D-Ala(Bth) peptides.

Conclusion

The analysis of peptides containing D-Ala(Bth) by mass spectrometry requires careful consideration of the fragmentation technique employed. While CID can provide initial confirmation of the modification, ETD and ECD are superior for obtaining complete sequence coverage due to their ability to induce fragmentation within the stable thioether-containing ring. The experimental protocols and comparative data presented in this guide, based on analogous lanthipeptides, provide a robust framework for researchers to approach the characterization of these novel modified peptides. As research in this area progresses, the development of specific analytical standards and the accumulation of fragmentation data for D-Ala(Bth)-containing peptides will further refine these methodologies.

References

A Comparative Guide to Confirming Fmoc-D-Ala(Bth)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the confirmation of modified amino acid incorporation is a critical step to ensure the integrity and desired function of the final peptide. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for verifying the successful incorporation of Fmoc-D-Ala(Bth)-OH.

Confirming Incorporation: A Head-to-Head Comparison

The successful incorporation of an amino acid into a peptide chain results in the formation of a peptide bond, which significantly alters the chemical environment of the amino acid residue. This change is detectable by various analytical methods. NMR spectroscopy offers a non-destructive method to probe the structural integrity of the peptide, while Mass Spectrometry and Edman Degradation provide sequence-specific information.

FeatureNMR SpectroscopyMass Spectrometry (MS/MS)Edman Degradation
Principle Measures the magnetic properties of atomic nuclei to provide structural information.Measures the mass-to-charge ratio of ionized peptides and their fragments.Sequential removal and identification of N-terminal amino acids.
Information Provided Structural confirmation, conformational analysis, and purity.Molecular weight confirmation and amino acid sequence.[1][2]N-terminal amino acid sequence.[3][4]
Sample Requirement Milligram quantitiesPicomole to femtomole quantitiesPicomole quantities[4][5]
Destructive? NoYesYes
Throughput Low to mediumHigh[6]Low
Limitations Can be complex for large peptides; requires pure samples.May not distinguish isomers; labile modifications can be lost.Ineffective for N-terminally blocked peptides; challenges with modified amino acids.[3]

NMR Characterization: A Structural Confirmation

NMR spectroscopy is a powerful technique for confirming the incorporation of an amino acid by observing changes in the chemical shifts of specific nuclei, particularly the α-proton and α-carbon. Upon peptide bond formation, the electronic environment around these nuclei changes, leading to a downfield shift in their resonance frequencies.

While specific data for this compound is unavailable, the following table provides typical ¹H and ¹³C NMR chemical shifts for the closely related Fmoc-Ala-OH for illustrative purposes. The presence of the benzothiazole (B30560) (Bth) group in this compound would be expected to introduce additional signals in the aromatic region of the spectrum and influence the shifts of the alanine (B10760859) backbone.

Table 1: Illustrative NMR Data for Fmoc-Ala-OH

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Ala-αH~4.3-
Ala-βH₃~1.3-
Ala-α-COOH-~174
Ala-α-C-~50
Ala-β-C-~17
Fmoc group7.3 - 7.9 (aromatic), 4.2-4.4 (CH, CH₂)120-144 (aromatic), 67 (CH₂), 47 (CH)

*Approximate values in DMSO-d₆. Actual shifts can vary based on solvent and experimental conditions.[7][8]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final concentration of 1-10 mM.

  • Data Acquisition:

    • Record ¹H NMR spectra on a 400 MHz or higher spectrometer. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Record ¹³C NMR spectra on the same instrument. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra to identify the characteristic signals of the this compound residue. Compare the chemical shifts of the α-proton and α-carbon with those of the free amino acid to confirm peptide bond formation. The appearance of signals corresponding to the benzothiazole moiety and their integration relative to other amino acid signals will further confirm incorporation.

Alternative Methods for Confirmation

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is a highly sensitive method for peptide sequencing.[2] The peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to determine the amino acid sequence. The mass of the incorporated this compound residue will be reflected in the mass of the parent peptide and its fragments, providing direct evidence of its incorporation.

Edman Degradation

Edman degradation is a classical method for sequencing peptides from the N-terminus.[3][4][5][9] In each cycle, the N-terminal amino acid is cleaved and identified. By analyzing the sequence, the position of the modified amino acid can be confirmed. However, this method may be less effective if the N-terminus is blocked or if the modified amino acid is not well-separated and identifiable by the detection method (typically HPLC).

Workflow and Methodological Relationships

The following diagrams illustrate the general workflow for confirming the incorporation of a modified amino acid and the relationship between the primary characterization techniques.

Workflow for Confirming this compound Incorporation A Peptide Synthesis with this compound B Purification of Peptide (e.g., HPLC) A->B C Characterization B->C D NMR Spectroscopy C->D E Mass Spectrometry C->E F Edman Degradation C->F G Incorporation Confirmed D->G E->G F->G

Caption: A general workflow for the synthesis and confirmation of modified peptide incorporation.

Logical Relationship of Characterization Methods A Confirm Incorporation of This compound B Structural Confirmation A->B C Sequence Confirmation A->C D NMR Spectroscopy B->D E Mass Spectrometry C->E F Edman Degradation C->F

Caption: The logical relationship between the analytical goal and the methods used for confirmation.

References

A Comparative Guide to Fmoc-D-Ala(Bth)-OH and Fmoc-L-Ala(Bth)-OH in Peptide-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-D-Ala(Bth)-OH and Fmoc-L-Ala(Bth)-OH

This compound and Fmoc-L-Ala(Bth)-OH are the D- and L-enantiomers, respectively, of a protected amino acid featuring a benzothiazole (B30560) moiety on the alanine (B10760859) side chain. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine, making these reagents ideal for solid-phase peptide synthesis (SPPS). The key distinction lies in their stereochemistry, which has profound implications for the three-dimensional structure of peptides into which they are incorporated, and consequently, their biological activity.

Expected Performance in Key Assays: A Comparative Overview

The incorporation of a D-amino acid in place of its natural L-counterpart can dramatically alter a peptide's properties. Below is a summary of the expected differences in performance between peptides synthesized with this compound versus Fmoc-L-Ala(Bth)-OH.

Table 1: Hypothetical Comparison of Peptides Containing D-Ala(Bth) vs. L-Ala(Bth)

Assay TypePeptide with L-Ala(Bth) (Expected Outcome)Peptide with D-Ala(Bth) (Expected Outcome)Rationale for Expected Difference
Proteolytic Stability Assay Lower stability (higher degradation rate)Higher stability (lower degradation rate)Proteases are chiral enzymes that predominantly recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid sterically hinders protease binding and catalysis.[1][2][3][4]
Enzyme Inhibition Assay (e.g., targeting a protease or kinase) Potentially higher inhibitory activity if the L-conformation is optimal for binding to the active site.Potentially lower or no inhibitory activity if the enzyme's active site is stereospecific for L-amino acids. Conversely, could exhibit inhibitory activity against a different enzyme or through a different mechanism.Enzyme active sites are chiral and often exhibit high stereoselectivity for their substrates and inhibitors.
Receptor Binding Assay May exhibit high affinity if the L-conformation is recognized by the receptor's binding pocket.May exhibit lower or no affinity for the same receptor. In some cases, it could lead to enhanced binding or antagonism by altering the peptide's conformation to a more favorable one.[4]Receptor binding pockets are chiral environments, and the stereochemistry of a ligand is critical for molecular recognition and binding affinity.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC) May show antimicrobial activity.Often exhibits comparable or even enhanced antimicrobial activity. The mechanism of many antimicrobial peptides involves membrane disruption, which can be less dependent on specific chiral interactions. The increased proteolytic stability of D-peptides can also contribute to higher potency in biological media.While some antimicrobial peptides interact with chiral targets, many act on the bacterial membrane, a less stereospecific environment.

Experimental Protocols

While specific data for Ala(Bth) enantiomers is unavailable, the following are detailed methodologies for key experiments that would be employed to compare their performance.

Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases.

Protocol:

  • Peptide Synthesis: Synthesize two versions of a target peptide using standard Fmoc-based solid-phase peptide synthesis. One peptide will incorporate Fmoc-L-Ala(Bth)-OH, and the other will incorporate this compound at the same position.

  • Reagents and Buffers:

    • Synthesized peptides (L- and D-variants)

    • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

    • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • Procedure:

    • Dissolve the L- and D-peptides in the reaction buffer to a final concentration of 1 mg/mL.

    • Incubate the peptide solutions at 37°C.

    • At time zero, add the protease solution to each peptide solution to initiate the degradation reaction.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

    • Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Data Analysis:

    • Monitor the decrease in the peak area of the intact peptide over time.

    • Plot the percentage of intact peptide remaining versus time for both the L- and D-peptides.

    • Calculate the half-life (t1/2) of each peptide under the assay conditions.

Enzyme Inhibition Assay (Example: Serine Protease Inhibition)

This assay determines the ability of the peptides to inhibit the activity of a specific enzyme.

Protocol:

  • Reagents and Buffers:

    • Synthesized peptides (L- and D-variants)

    • Target enzyme (e.g., Trypsin)

    • Substrate (e.g., a chromogenic or fluorogenic substrate for the enzyme)

    • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Procedure:

    • Prepare a series of dilutions of the L- and D-peptides in the assay buffer.

    • In a 96-well plate, add the enzyme and the peptide dilutions.

    • Incubate the enzyme-peptide mixture for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each peptide concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the peptide concentration.

    • Determine the IC50 (the concentration of peptide that inhibits 50% of the enzyme activity) for both the L- and D-peptides by fitting the data to a dose-response curve.

Receptor Binding Assay (Example: Competitive Binding Assay)

This assay measures the affinity of the peptides for a specific receptor.

Protocol:

  • Reagents and Buffers:

    • Synthesized peptides (L- and D-variants)

    • A known radiolabeled or fluorescently labeled ligand for the target receptor.

    • Cell membranes or purified receptor preparation.

    • Binding buffer (e.g., HEPES buffer with appropriate salts and additives)

  • Procedure:

    • Prepare a series of dilutions of the unlabeled L- and D-peptides (competitors).

    • In a multi-well plate, combine the receptor preparation, the labeled ligand (at a fixed concentration), and the dilutions of the unlabeled peptides.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the unbound labeled ligand (e.g., by filtration or centrifugation).

    • Quantify the amount of bound labeled ligand.

  • Data Analysis:

    • Plot the percentage of specific binding of the labeled ligand versus the logarithm of the concentration of the competitor peptide.

    • Determine the IC50 (the concentration of the competitor peptide that displaces 50% of the labeled ligand) for both the L- and D-peptides.

    • Calculate the inhibition constant (Ki) for each peptide to determine its binding affinity.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Proteolytic_Stability cluster_L_Peptide Peptide with L-Ala(Bth) cluster_D_Peptide Peptide with D-Ala(Bth) L_Peptide L-Peptide Chain Protease_L Protease L_Peptide->Protease_L Recognized & Cleaved Degraded_L Degraded Fragments Protease_L->Degraded_L D_Peptide D-Peptide Chain Protease_D Protease D_Peptide->Protease_D Not Recognized Intact_D Intact Peptide

Caption: Proteolytic stability of L- vs. D-peptides.

Receptor_Binding cluster_L_Peptide_Binding Peptide with L-Ala(Bth) cluster_D_Peptide_Binding Peptide with D-Ala(Bth) L_Peptide L-Peptide Receptor_L Receptor L_Peptide->Receptor_L Complementary Fit Binding_L High Affinity Binding Receptor_L->Binding_L D_Peptide D-Peptide Receptor_D Receptor D_Peptide->Receptor_D Steric Hindrance No_Binding_D Low/No Affinity Receptor_D->No_Binding_D

Caption: Chiral recognition in receptor binding.

Conclusion

The choice between incorporating this compound or Fmoc-L-Ala(Bth)-OH into a peptide sequence is a critical design consideration with significant downstream consequences for the peptide's performance in biological assays. While peptides containing the natural L-isomer are susceptible to rapid degradation by proteases, they are more likely to interact with biological targets that have evolved to recognize L-amino acid-containing substrates. Conversely, the incorporation of the D-isomer is a well-established strategy to enhance proteolytic stability, a key attribute for therapeutic peptides.[1][2][3][4] This modification, however, can also abolish or unpredictably alter the peptide's interaction with its intended target. Therefore, the decision to use the D- or L-enantiomer should be guided by the specific application and a thorough understanding of the structure-activity relationship of the peptide . The experimental protocols outlined in this guide provide a framework for systematically evaluating the impact of this crucial stereochemical modification.

References

A Comparative Guide to Validating D-Ala(Bth) Position in Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

The site-specific incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in drug discovery and protein engineering, offering enhanced stability, novel functionalities, and improved therapeutic properties.[1][2][3] D-Ala(Bth) (D-2-aminothiazole-4-yl-alanine) is one such UAA whose precise placement is critical for the peptide's intended biological activity. Therefore, rigorous analytical validation is required to confirm its successful incorporation at the correct position.

This guide provides an objective comparison of the primary analytical techniques used for this purpose: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present their experimental protocols, comparative performance data, and workflows to assist researchers in selecting the most appropriate method for their validation needs.

High-Resolution Mass Spectrometry (MS)

Mass spectrometry, particularly tandem MS (MS/MS), is a highly sensitive and rapid method for peptide sequencing.[4] It identifies amino acids based on the mass-to-charge (m/z) ratio of fragmented peptide ions, making it highly effective for verifying the position of a UAA by detecting its unique mass.

Experimental Protocol: LC-MS/MS for Peptide Sequencing
  • Sample Preparation : The synthesized peptide containing D-Ala(Bth) is purified, typically using High-Performance Liquid Chromatography (HPLC), to ensure sample homogeneity.[5][6]

  • Enzymatic Digestion (for longer peptides) : For peptides longer than 30-40 residues, enzymatic digestion (e.g., with trypsin) is performed to generate smaller fragments suitable for MS analysis.[7]

  • LC Separation : The peptide or its fragments are injected into an HPLC system coupled to the mass spectrometer. Peptides are separated on a reverse-phase column based on their hydrophobicity.[8]

  • Ionization : As peptides elute from the LC column, they are ionized, typically using Electrospray Ionization (ESI), which generates charged aerosol droplets.[6][8]

  • MS1 Scan : The mass spectrometer performs an initial scan (MS1) to determine the m/z ratios of the intact peptide ions (precursor ions).

  • Isolation and Fragmentation : A specific precursor ion of interest is isolated and subjected to fragmentation through Collision-Induced Dissociation (CID) or a similar method.[9]

  • MS2 Scan : The resulting fragment ions are analyzed in a second scan (MS2) to generate a tandem mass spectrum. The sequence is determined by analyzing the mass differences between fragment ions (typically b- and y-ions).[9][10]

  • Data Analysis : The position of D-Ala(Bth) is confirmed by identifying a mass shift in the fragment ion series that corresponds to its residual mass.

MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Peptide Synthesized Peptide (with D-Ala(Bth)) HPLC HPLC Purification Peptide->HPLC LC LC Separation HPLC->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 Frag Fragmentation (CID) MS1->Frag MS2 MS2 Scan (Fragment Ions) Frag->MS2 Data Data Analysis (Sequence Confirmation) MS2->Data

Caption: Workflow for peptide sequence validation using LC-MS/MS. (Max Width: 760px)
Performance and Limitations

ParameterPerformance for D-Ala(Bth) Validation
Sensitivity High (picomole to femtomole range)[11]
Speed Fast (minutes per sample)[4]
Sample Requirement Low (micrograms)
Information Provides sequence and confirms mass of UAA. Cannot determine stereochemistry (D vs. L).
Limitations Isomeric amino acids (like Leucine/Isoleucine) can be difficult to distinguish. Does not provide 3D structural information.

Edman Degradation

Edman degradation is a classic chemical method for sequencing peptides from the N-terminus.[12] It sequentially removes one amino acid at a time, which is then identified. This step-wise process can precisely determine the position of D-Ala(Bth) if it is within the readable sequence length.

Experimental Protocol: Automated Edman Degradation
  • Sample Preparation : The purified peptide is immobilized on a solid support, often a polyvinylidene difluoride (PVDF) membrane.[11]

  • Coupling : The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[13]

  • Cleavage : The PTC-derivatized N-terminal residue is cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid), forming a thiazolinone derivative.[12]

  • Extraction & Conversion : The thiazolinone derivative is selectively extracted with an organic solvent and then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative under aqueous acidic conditions.[12]

  • Identification : The PTH-amino acid is identified using chromatography (e.g., HPLC) by comparing its retention time to known standards. A standard for PTH-D-Ala(Bth) would be required.

  • Repetition : The cycle is repeated on the shortened peptide to sequence the next amino acid. The position of D-Ala(Bth) is confirmed by the cycle number in which its corresponding PTH derivative is detected.

Edman_Degradation_Cycle start Peptide with free N-terminus coupling Step 1: Coupling React with PITC (alkaline) start->coupling cleavage Step 2: Cleavage Treat with acid (TFA) coupling->cleavage conversion Step 3: Conversion Form stable PTH-amino acid cleavage->conversion N-terminal residue is removed short_peptide Shortened Peptide (n-1 residues) cleavage->short_peptide hplc Step 4: Identification Analyze via HPLC conversion->hplc short_peptide->coupling Repeat Cycle

Caption: The four-step cycle of Edman degradation for peptide sequencing. (Max Width: 760px)
Performance and Limitations

ParameterPerformance for D-Ala(Bth) Validation
Sensitivity Moderate (10-100 picomoles)[12]
Speed Slow (approx. 1 hour per residue)
Sequence Length Limited to ~30-50 residues due to cumulative inefficiencies.[12]
Information Provides direct N-terminal sequence. Cannot determine stereochemistry.
Limitations Will not work if the N-terminus is chemically blocked.[12] Requires a purified sample and a known standard for the UAA derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the complete three-dimensional structure of a peptide in solution.[14] It provides unambiguous sequence information and is uniquely capable of confirming the D-stereochemistry of the incorporated amino acid.

Experimental Protocol: 2D NMR for Peptide Structure Determination
  • Sample Preparation : A highly pure (>95%) and concentrated (~1 mM) peptide sample is dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O).[15]

  • Data Acquisition : A series of two-dimensional (2D) NMR experiments are performed:

    • TOCSY (Total Correlation Spectroscopy) : Identifies protons that are part of the same amino acid spin system (i.e., connected through bonds).[16]

    • COSY (Correlation Spectroscopy) : Shows correlations between protons that are 2-3 bonds apart.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space (< 5 Å), which is crucial for determining the sequence (by observing correlations between adjacent residues) and the 3D fold.[14][16]

  • Resonance Assignment : The collected spectra are analyzed to assign every proton signal to a specific atom in a specific amino acid.

  • Sequential Walk : The peptide sequence is established by "walking" along the backbone in the NOESY spectrum, identifying sequential Hα(i) - HN(i+1) NOE cross-peaks.

  • Stereochemistry Confirmation : The D-configuration of Ala(Bth) can be confirmed by specific NOE patterns and by measuring scalar coupling constants (³J-couplings), which are related to dihedral angles and differ for D- and L-amino acids.[14]

NMR_Logic cluster_info Derived Information TOCSY TOCSY (Through-Bond Correlation) SpinSys Identify Amino Acid Spin Systems TOCSY->SpinSys NOESY NOESY (Through-Space Correlation) Seq Determine Sequence (Sequential Walk) NOESY->Seq Structure Calculate 3D Structure & Confirm Stereochemistry SpinSys->Structure Seq->Structure Final Validated Peptide Structure with D-Ala(Bth) Position and Configuration Structure->Final

Caption: Logical workflow for peptide structure validation using 2D NMR. (Max Width: 760px)
Performance and Limitations

ParameterPerformance for D-Ala(Bth) Validation
Sensitivity Low (milligram quantities needed for ~1 mM sample)[15]
Speed Very Slow (days to weeks for data acquisition and analysis)
Sample Requirement High, requires highly soluble and pure sample.
Information Provides complete sequence, stereochemistry, and high-resolution 3D structure.
Limitations Technically complex, time-consuming, and expensive. Limited by peptide size (~30-50 kDa).

Comparative Summary

FeatureMass Spectrometry (MS/MS)Edman DegradationNMR Spectroscopy
Primary Use High-throughput sequence verificationN-terminal sequence confirmationDetailed structural elucidation
Sensitivity Very High (fmol-pmol)Moderate (pmol)Low (nmol-µmol)
Speed Very FastSlowVery Slow
Cost ModerateLowHigh
Sample Purity Tolerant to mixturesRequires high purityRequires >95% purity
Confirms D-Ala(Bth) Position? Yes (via mass shift)Yes (via cycle #)Yes (via sequential assignment)
Confirms D/L Stereochemistry? No No Yes
Best For... Rapid screening, PTM analysis, quality control of synthesis.[6]Orthogonal confirmation of N-terminal sequence.Unambiguous validation of sequence, stereochemistry, and conformation.[5]

References

A Comparative Analysis of Benzothiazole-Modified Amino Acids in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of amino acid moieties into the benzothiazole structure offers a promising strategy for developing novel therapeutic agents with enhanced efficacy and selectivity.[3] This guide provides a comparative overview of different benzothiazole-modified amino acids, focusing on their anticancer activities, supported by experimental data from various studies.

Quantitative Performance Data

The following table summarizes the in vitro anticancer activity (IC50 values) of various benzothiazole derivatives, including those modified with amino acid-like structures, against different human cancer cell lines. This data, collated from multiple sources, facilitates a comparative assessment of their cytotoxic potential.

CompoundModificationCancer Cell LineIC50 (µM)Reference
Benzyl-(6-methyl-benzothiazol-2-yl)-amineN-benzylation of 2-amino-6-methylbenzothiazole (B160888)MCF-7 (Breast)14.12[4]
N-(6-chloro-1,3-benzothiazol-2-yl)-acetamide derivative2-acetamido, 6-chloroA549 (Lung)9.0 - 10.67 (µg/mL)[4]
2-(4-aminophenyl)benzothiazole derivative2-(4-aminophenyl)HT-29 (Colon)3.47[4]
2-arylaminobenzothiazole-arylpropenone derivative2-arylamino, 6-methoxy/6-methylHeLa (Cervical)0.5 - 0.6[4]
OMS5 (4-Nitroaniline and piperazine (B1678402) combination)2-aminobenzothiazole derivativeA549 (Lung)22.13[5]
OMS14 (4-Nitroaniline and piperazine-4-nitroaniline combination)2-aminobenzothiazole derivativeMCF-7 (Breast)61.03[5]
Hydrazine based benzothiazole 11Schiff base from 2-amino-6-fluorobenzothiazoleHeLa (Cervical)2.41[6]
Pyridine containing pyrimidine (B1678525) derivative 34Isoxazole pyrimidine based benzothiazoleColo205 (Colon)5.04[6]
N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65Carbohydrazide containing benzothiazolePC-3 (Prostate)19.9 ± 1.17 (µg/mL)[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of benzothiazole-modified amino acids are crucial for reproducibility and further development. Below are representative experimental protocols cited in the literature.

Synthesis

General Procedure for N-Benzylation of 2-Amino-6-methylbenzothiazole: [4]

  • Dissolve 2-amino-6-methylbenzothiazole in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate, to the solution.

  • Add benzyl (B1604629) bromide dropwise to the reaction mixture.

  • Stir the mixture at room temperature or apply heat to facilitate the reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified, typically by recrystallization.

Solid-Phase Synthesis of C-terminal Modified Benzothiazolyl (BTH) Amino Acids: [3]

  • The synthesis is performed on a solid support (resin).

  • The Fmoc protecting group is removed from the resin-bound amino acid.

  • Acidic treatment and cyclization in the presence of a reducing agent like dithiothreitol (B142953) (DTT) lead to the formation of the C-terminal modified BTH amino acid.

  • For peptide synthesis, standard solid-phase peptide synthesis (SPPS) methods are employed to create C-terminal modified BTH peptides.

Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay): [6]

  • Human cancer cell lines (e.g., A549, Colo205, MCF-7) are seeded in 96-well plates and incubated.

  • The cells are treated with various concentrations of the synthesized benzothiazole derivatives.

  • After a specified incubation period (e.g., 48 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated further to allow the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts in the study of benzothiazole-modified amino acids.

PI3K_Akt_Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt signaling pathway and points of inhibition by benzothiazole derivatives.

Experimental_Workflow Synthesis Synthesis of Benzothiazole-Modified Amino Acids Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the development of novel benzothiazole derivatives.

References

The Impact of D-Ala(Bth) on Peptide Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications on peptide therapeutics is paramount. The incorporation of unnatural amino acids is a key strategy to enhance the pharmacological properties of peptides. This guide provides a comprehensive comparison of peptides containing the unnatural amino acid D-Ala(Bth) (D-β-(2-thienyl)-alanine) against their native counterparts, with a focus on structure, function, and stability.

The substitution of naturally occurring L-amino acids with their D-enantiomers, such as D-alanine, is a well-established method to improve the stability of peptides against enzymatic degradation.[1] The introduction of a thienyl group in D-Ala(Bth) offers further advantages by potentially influencing receptor binding affinity and overall bioactivity due to its aromatic and hydrophobic nature. This guide will delve into these effects, supported by experimental data and detailed protocols.

Unveiling the Structural and Functional Impact: A Comparative Analysis

The strategic replacement of an L-amino acid with D-Ala(Bth) can induce significant changes in a peptide's physicochemical properties and biological activity. These alterations primarily stem from two key features of D-Ala(Bth): its D-configuration and the presence of the thienyl side chain.

Enhanced Enzymatic Stability

Peptides composed of L-amino acids are susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The introduction of a D-amino acid, such as D-Ala(Bth), renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases.[1] This is because the stereochemistry of the D-amino acid is not recognized by the active sites of these enzymes.

Table 1: Comparative Enzymatic Stability of a Model Peptide

Peptide VariantAmino Acid at Position XHalf-life in Human Serum (minutes)
Native PeptideL-Alanine15
Modified PeptideD-Alanine120
D-Ala(Bth) Peptide D-Ala(Bth) >240

Note: The data presented in this table is a representative example based on typical findings in peptide stability studies and is intended for illustrative purposes.

Modulation of Peptide Conformation and Bioactivity

The incorporation of a D-amino acid can significantly alter the peptide's secondary structure. This conformational change can, in turn, affect its binding affinity to its target receptor and, consequently, its biological activity. In the context of Gonadotropin-Releasing Hormone (GnRH) analogs, substituting the glycine (B1666218) at position 6 with a D-amino acid has been shown to stabilize a β-II' turn conformation, which is crucial for high-affinity receptor binding.[2]

The thienyl side chain of D-Ala(Bth) introduces an aromatic moiety that can engage in additional hydrophobic or π-π stacking interactions with the receptor's binding pocket. This can lead to an increase in binding affinity and potency compared to peptides with smaller, non-aromatic D-amino acids like D-alanine.

Table 2: Comparative Biological Activity of GnRH Analogs

GnRH AnalogModification at Position 6Receptor Binding Affinity (Ki, nM)In Vitro Potency (EC50, nM)
Native GnRHGlycine10.55.2
[D-Ala⁶]-GnRHD-Alanine2.11.1
[D-Ala(Bth)⁶]-GnRH D-Ala(Bth) 0.8 0.4

Note: The data in this table is a representative example based on structure-activity relationship studies of GnRH analogs and is for illustrative purposes.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the comparison.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides.

Workflow for Solid-Phase Peptide Synthesis:

Resin Resin Swelling Fmoc_Removal Fmoc Deprotection Resin->Fmoc_Removal Coupling Amino Acid Coupling Fmoc_Removal->Coupling Washing Washing Coupling->Washing Repeat Repeat Steps 2-4 Washing->Repeat for each amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis.

Detailed Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a 20% solution of piperidine (B6355638) in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and cleaved Fmoc groups.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-D-Ala(Bth)-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and cleave the peptide from the resin while simultaneously removing the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Enzymatic Stability Assay

This assay determines the half-life of a peptide in a biological fluid like human serum.

Workflow for Enzymatic Stability Assay:

Incubation Incubate Peptide with Serum Aliquots Collect Aliquots at Time Points Incubation->Aliquots Quench Quench Reaction Aliquots->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge Analysis Analyze by RP-HPLC Centrifuge->Analysis HalfLife Calculate Half-life Analysis->HalfLife

Caption: A typical workflow for assessing peptide stability in serum.

Detailed Methodology:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile water or PBS).

  • Incubation: Add the peptide stock solution to pre-warmed human serum to a final concentration of 100 µg/mL. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile) to the aliquot to precipitate the serum proteins.

  • Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the peptide and its degradation products by RP-HPLC. Monitor the disappearance of the intact peptide peak over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Receptor Binding Assay

This assay measures the affinity of a peptide for its receptor. A common method is a competitive radioligand binding assay.

Workflow for a Competitive Radioligand Binding Assay:

Preparation Prepare Cell Membranes Incubation Incubate Membranes with Radioligand & Competitor Preparation->Incubation Separation Separate Bound & Free Radioligand Incubation->Separation Counting Quantify Radioactivity Separation->Counting Analysis Determine Ki Counting->Analysis

Caption: A generalized workflow for a competitive receptor binding assay.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., HEK293 cells transfected with the GnRH receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

  • Competitive Binding: In a series of tubes, add a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled GnRH analog) and varying concentrations of the unlabeled competitor peptide (the D-Ala(Bth)-containing peptide or its native counterpart).

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to the tubes. Incubate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Illustration

The incorporation of D-Ala(Bth) into a peptide agonist, such as a GnRH analog, can enhance its ability to activate its G-protein coupled receptor (GPCR), leading to a more sustained downstream signaling cascade.

cluster_membrane Cell Membrane GPCR GPCR G_Protein G-protein Activation GPCR->G_Protein Peptide D-Ala(Bth)-Peptide (Agonist) Peptide->GPCR Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Enhanced GPCR signaling by a D-Ala(Bth)-modified peptide agonist.

References

A Comparative Guide to the Enzymatic Stability of Peptides Containing D-Ala(Bth) and Other Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics is often hampered by their susceptibility to enzymatic degradation, leading to a short in vivo half-life and reduced therapeutic efficacy. A key strategy to overcome this limitation is the incorporation of modified amino acids, such as D-amino acids and other unnatural amino acids, to enhance proteolytic resistance. This guide provides a comparative analysis of the enzymatic stability of peptides containing the unnatural D-amino acid D-2-(2-thienyl)alanine (D-Ala(Bth)) against other modified and unmodified peptides, supported by experimental data.

Enhanced Stability Through D-Amino Acid Substitution

The substitution of naturally occurring L-amino acids with their D-enantiomers is a widely adopted strategy to improve the stability of peptides against proteolysis.[1][2][3][4][5] Proteases, the enzymes responsible for peptide bond cleavage, are stereospecific and primarily recognize L-amino acid residues. The presence of a D-amino acid at or near a cleavage site can sterically hinder the enzyme's active site, thereby preventing or slowing down the degradation process.[3] This enhanced stability can lead to a longer circulation half-life and improved bioavailability of peptide drugs.[6]

While specific quantitative data for peptides containing D-Ala(Bth) is limited in publicly available literature, a study on antimicrobial peptides (AMPs) provides valuable insights into the stabilizing effects of a closely related analogue, L-thienylalanine. This data, in conjunction with broader studies on D-amino acid-containing peptides, allows for a comparative assessment of their enzymatic stability.

Comparative Enzymatic Stability Data

The following tables summarize the enzymatic stability of various peptides, including a parent L-amino acid peptide, and its analogues containing L-thienylalanine and D-amino acids, when exposed to trypsin and human plasma proteases.

Table 1: Stability of Pep05 and its Analogues in the Presence of Trypsin

Peptide IDSequenceModification% Intact Peptide Remaining after 8h Incubation with Trypsin
Pep05KRLFKKLLKYLRKFParent Peptide (All L-amino acids)0%
UP15KRLFKKLLKYLRKFL-Lys and L-Arg replaced with L-ThienylalanineData not available for this specific modification
DP06Kr LFKKLLKYLr KFL-Lys and L-Arg replaced with D-Lys and D-Arg>95%

Data for Pep05 and DP06 are derived from a study on antimicrobial peptides.[7] The sequences are represented with single-letter amino acid codes, with lowercase 'r' indicating D-Arginine.

Table 2: Stability of Pep05 and its Analogues in Human Plasma

Peptide IDSequenceModification% Intact Peptide Remaining after 24h Incubation in Human Plasma
Pep05KRLFKKLLKYLRKFParent Peptide (All L-amino acids)<10%
UP15KRLFKKLLKYLRKFL-Lys and L-Arg replaced with L-ThienylalanineData not available for this specific modification
DP06Kr LFKKLLKYLr KFL-Lys and L-Arg replaced with D-Lys and D-Arg>60%

Data for Pep05 and DP06 are derived from a study on antimicrobial peptides.[7][8] The sequences are represented with single-letter amino acid codes, with lowercase 'r' indicating D-Arginine.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability assessment of the peptides.

In Vitro Stability Assay in Human Plasma[7][9]

Objective: To determine the half-life of a peptide in a complex biological fluid containing a mixture of proteases.

Materials:

  • Test Peptide

  • Human Plasma (pooled from healthy volunteers)

  • 0.05% Trifluoroacetic Acid (TFA)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Protocol:

  • Prepare a stock solution of the test peptide.

  • Mix the peptide with human plasma to a final concentration of 0.1 mg/mL.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 36 hours), withdraw aliquots of the mixture.

  • Stop the enzymatic reaction by adding 0.05% TFA.

  • Centrifuge the samples to precipitate plasma proteins (12,000 x g for 5 minutes).

  • Analyze the supernatant using HPLC-MS to quantify the amount of intact peptide remaining.

  • Calculate the percentage of intact peptide at each time point relative to the amount at time 0.

Trypsin Degradation Assay[7]

Objective: To assess the stability of a peptide against a specific serine protease, trypsin.

Materials:

  • Test Peptide

  • Trypsin solution (e.g., 1 mg/mL in a suitable buffer)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC-MS system

Protocol:

  • Dissolve the test peptide in the reaction buffer.

  • Initiate the degradation by adding the trypsin solution to the peptide solution (e.g., at a 1:50 enzyme-to-substrate ratio).

  • Incubate the reaction mixture at 37°C.

  • At specified time intervals, take aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • Analyze the samples by HPLC-MS to determine the concentration of the undigested peptide.

  • Plot the percentage of intact peptide remaining against time to determine the degradation rate.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for assessing peptide stability and a simplified representation of a peptide-receptor signaling pathway.

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Peptide_Stock Peptide Stock Solution Incubation Incubation at 37°C Peptide_Stock->Incubation Biological_Matrix Biological Matrix (e.g., Plasma, Serum) Biological_Matrix->Incubation Quenching Quench Reaction Incubation->Quenching Time Points Precipitation Protein Precipitation Quenching->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Analysis Supernatant Analysis (HPLC-MS) Centrifugation->Supernatant_Analysis Quantification Quantification of Intact Peptide Supernatant_Analysis->Quantification Half_Life Half-life Determination Quantification->Half_Life

Caption: Experimental workflow for assessing peptide enzymatic stability.

Peptide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Peptide Stabilized Peptide (e.g., with D-Ala(Bth)) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway initiated by a stabilized peptide.

References

A Comparative Guide to Fmoc-D-Ala(Bth)-OH and Other Non-Canonical Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties, including stability, potency, and selectivity. Among the diverse array of available building blocks, those containing heterocyclic moieties have garnered significant interest due to their ability to introduce unique conformational constraints and potential for novel interactions with biological targets. This guide provides an objective comparison of Fmoc-D-Ala(Bth)-OH, a benzothiazole-containing amino acid, with other relevant non-canonical and canonical amino acids to aid researchers in their selection for peptide synthesis.

Structural and Physicochemical Comparison

This compound is a synthetic amino acid characterized by the presence of a benzothiazole (B30560) group attached to the β-carbon of a D-alanine backbone. For a comprehensive comparison, we will evaluate it alongside Fmoc-D-2-thienylalanine, another sulfur-containing heterocyclic non-canonical amino acid, and the canonical Fmoc-D-Alanine.

FeatureThis compoundFmoc-D-2-thienylalanineFmoc-D-Alanine
Chemical Structure N-α-(9-Fluorenylmethyloxycarbonyl)-3-(benzothiazol-2-yl)-D-alanineN-α-(9-Fluorenylmethyloxycarbonyl)-3-(2-thienyl)-D-alanineN-α-(9-Fluorenylmethyloxycarbonyl)-D-alanine
Molecular Formula C25H20N2O4SC22H19NO4SC18H17NO4
Molecular Weight 444.5 g/mol 393.5 g/mol 311.3 g/mol
Side Chain Moiety BenzothiazolylThienylMethyl
Key Attributes Introduces a rigid, aromatic heterocyclic system. May engage in π-π stacking and hydrogen bonding.Provides a smaller aromatic heterocycle. Can influence peptide conformation.Simple, non-polar side chain, offering flexibility.
Performance in Solid-Phase Peptide Synthesis (SPPS)

The performance of these amino acids in SPPS can be evaluated based on several critical parameters, including coupling efficiency and the potential for side reactions.

Performance MetricThis compoundFmoc-D-2-thienylalanineFmoc-D-Alanine
Coupling Efficiency Potentially lower due to the steric bulk of the benzothiazole group. May require optimized coupling conditions (e.g., stronger coupling reagents, longer reaction times, or elevated temperatures).Generally good, with the thienyl group being less sterically demanding than benzothiazole.High, due to the small and non-bulky methyl side chain.
Risk of Side Reactions Low risk of common side reactions like aspartimide formation. The stability of the benzothiazole ring to standard cleavage conditions (e.g., TFA) is generally good.Low risk of common side reactions. The thiophene (B33073) ring is stable under standard SPPS conditions.Very low risk of side reactions under standard conditions.
Impact on Peptide Properties Can enhance proteolytic stability and may introduce specific conformational biases, potentially leading to improved target binding affinity.May increase metabolic stability and influence peptide secondary structure.Minimal impact on overall peptide structure, often used for alanine (B10760859) scanning to identify critical residues.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) - Amino Acid Coupling

This protocol describes a general procedure for coupling Fmoc-protected amino acids onto a solid support.

Materials:

  • Fmoc-protected amino acid (e.g., this compound)

  • Peptide synthesis resin (e.g., Rink Amide resin)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (DMF, Dichloromethane - DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), the coupling reagent (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature. For sterically hindered amino acids like this compound, a longer coupling time (e.g., 2-4 hours) or double coupling may be necessary.

    • Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Peptide Cleavage and Deprotection

This protocol outlines the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under a stream of inert gas or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether. A white precipitate should form.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail.

    • Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a stable, fluffy white powder.

HPLC Analysis of Peptide Purity

This protocol provides a general method for analyzing the purity of the synthesized peptide.

Materials:

  • Crude or purified peptide

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample solvent (e.g., water/acetonitrile mixture)

Procedure:

  • Sample Preparation: Dissolve a small amount of the peptide in the sample solvent.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the peptide sample.

    • Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution of the peptide at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the peptide. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.

Visualizing the Workflow

The following diagram illustrates the key stages of the solid-phase peptide synthesis workflow.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

This guide provides a foundational comparison and practical protocols for utilizing this compound and related amino acids in peptide synthesis. Researchers should note that optimal conditions for coupling and cleavage may vary depending on the specific peptide sequence and the properties of the incorporated non-canonical residues. Further empirical optimization is often necessary to achieve high yields and purity.

A Comparative Guide to the Bioactivity of D-Ala(Bth) Modified Peptides Versus Native Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide design. This guide provides a detailed comparison of the bioactivity of peptides containing the unnatural D-amino acid D-2-(2-thienyl)alanine (D-Ala(Bth)) against their native L-amino acid counterparts. The inclusion of D-amino acids, such as D-Ala(Bth), can significantly alter the pharmacological properties of a peptide, primarily by enhancing its stability against enzymatic degradation.[1][2][3] This guide synthesizes available data to provide a clear comparison, supported by experimental protocols and visual diagrams to elucidate key concepts.

While direct comparative studies on D-Ala(Bth) are limited, we will draw upon research on the broader class of thienylalanine-containing and D-amino acid-substituted peptides to illustrate the principles of their enhanced bioactivity. A key example is the study of the antimicrobial peptide Pep05, where substitutions with L-thienylalanine and D-amino acids have been evaluated, providing a valuable dataset for comparison.[4][5]

Enhanced Biological Stability and Activity

The primary advantage of substituting L-amino acids with their D-enantiomers is the increased resistance to proteolytic degradation.[2][6] Native peptides are often rapidly broken down by proteases in biological systems, limiting their therapeutic potential. Peptides composed of D-amino acids are not recognized as substrates by these enzymes, leading to a significantly longer half-life.[2]

Furthermore, the incorporation of unnatural amino acids like thienylalanine can influence the peptide's interaction with its target, potentially leading to altered or enhanced biological activity. Early studies dating back to the 1950s demonstrated that peptides containing thienylalanine exhibit inhibitory effects on bacterial growth, suggesting their potential as antimicrobial agents.[7][8][9][10]

Quantitative Bioactivity Comparison

To provide a quantitative comparison, we will examine data from a study on the antimicrobial peptide Pep05 (KRLFKKLLKYLRKF) and its derivatives.[4][5] This study provides a valuable model for understanding how substitutions with unnatural amino acids (in this case, L-thienylalanine) and D-amino acids affect bioactivity.

Table 1: Minimum Inhibitory Concentration (MIC) of Pep05 and its Analogs against Various Bacterial Strains [4][5]

PeptideSequenceE. coli (ATCC 25922) (µM)P. aeruginosa (ATCC 27853) (µM)S. aureus (ATCC 29213) (µM)
Native Peptide
Pep05KRLFKKLLKYLRKF484
D-Amino Acid Analog
DP06krLFkkLLkYLrkF*8168
L-Thienylalanine Analog
UP09AibRLFKKLLKYLRKThi**484

*Lowercase 'k' and 'r' denote D-Lysine and D-Arginine, respectively. **Aib is 4-aminobutanoic acid, and Thi is L-thienylalanine.

Table 2: Cytotoxicity of Pep05 and its Analogs [4][5]

PeptideHemolytic Activity (% lysis at 128 µM)
Native Peptide
Pep05< 5%
D-Amino Acid Analog
DP06< 5%
L-Thienylalanine Analog
UP09> 60%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide bioactivity. Below are standard protocols for key experiments.

Antimicrobial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight at 37°C in Mueller-Hinton broth (MHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: Peptides are dissolved in a suitable solvent (e.g., sterile water or DMSO) and serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: The bacterial inoculum is added to each well containing the serially diluted peptides. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15][16]

  • Cell Seeding: Seed mammalian cells (e.g., HeLa or RAW 264.7) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Prepare serial dilutions of the peptides in serum-free cell culture medium. Replace the existing medium with the peptide solutions at various concentrations.

  • Incubation: Incubate the cells with the peptides for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

Proteolytic Stability Assay

This assay evaluates the resistance of peptides to enzymatic degradation.[17][18][19][20][21]

  • Peptide Incubation: Incubate the peptide at a final concentration of 1 mg/mL with a protease solution (e.g., trypsin, chymotrypsin, or human serum) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Enzyme Inactivation: Stop the enzymatic reaction by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: The percentage of intact peptide remaining is calculated by integrating the area of the corresponding peak in the HPLC chromatogram.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

antimicrobial_mechanism cluster_peptide Peptide Action cluster_bacteria Bacterial Cell Peptide Peptide Membrane_Binding Binding to Bacterial Membrane Peptide->Membrane_Binding Intracellular_Targets Inhibition of Intracellular Processes Peptide->Intracellular_Targets Membrane_Disruption Membrane Disruption/ Pore Formation Membrane_Binding->Membrane_Disruption Bacterial_Membrane Bacterial Membrane Membrane_Binding->Bacterial_Membrane Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis Intracellular_Targets->Cell_Lysis

Caption: Proposed mechanism of action for antimicrobial peptides.

experimental_workflow Start Peptide Synthesis (Native and Modified) MIC_Assay Antimicrobial Susceptibility (MIC Assay) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Evaluation (MTT Assay) Start->Cytotoxicity_Assay Stability_Assay Proteolytic Stability (HPLC-based) Start->Stability_Assay Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Stability_Assay->Data_Analysis Conclusion Bioactivity Comparison Data_Analysis->Conclusion

Caption: General experimental workflow for comparative bioactivity assessment.

Conclusion

The incorporation of D-Ala(Bth) into peptide sequences represents a promising strategy for enhancing their therapeutic potential. While direct comparative data for D-Ala(Bth) itself is emerging, the principles established through studies of other D-amino acid and unnatural amino acid substitutions provide a strong foundation for this approach. The increased proteolytic stability afforded by D-amino acids is a significant advantage, potentially leading to improved in vivo efficacy. However, as evidenced by the increased cytotoxicity of the L-thienylalanine-containing peptide UP09, modifications must be carefully evaluated for their impact on safety and specificity. The experimental protocols and frameworks presented in this guide offer a robust starting point for researchers to conduct their own comparative studies and unlock the full potential of D-Ala(Bth)-modified peptides.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-D-Ala(Bth)-OH

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Identification and Personal Protective Equipment (PPE)

Fmoc-protected amino acids are generally not classified as hazardous. However, as with any chemical of unknown toxicity, it is crucial to handle Fmoc-D-Ala(Bth)-OH with care to minimize exposure. The primary risks are associated with the inhalation of dust particles and direct contact with skin and eyes.

Recommended Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn at all times when handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Disposable GlovesNitrile or LatexTo prevent skin contact with the chemical.
Eye Protection Safety GogglesANSI Z87.1 approvedTo protect eyes from dust particles and potential splashes.[1][2]
Body Protection Laboratory CoatStandardTo protect skin and personal clothing from contamination.[1][3]
Respiratory Dust MaskN95 or P1 (EN 143)Recommended when handling the powder outside of a fume hood to prevent inhalation of dust.[4]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is critical for both experimental success and laboratory safety.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.[1]

    • Assemble all necessary equipment (spatula, weighing paper, glassware, etc.) before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting :

    • Handle the solid this compound in a chemical fume hood to minimize inhalation risk.[1]

    • Avoid generating dust.[5][6] If dust is formed, ensure adequate ventilation and respiratory protection are in use.

    • Use a clean spatula to transfer the desired amount of the compound onto weighing paper or directly into a suitable container.

    • Close the primary container tightly after use to prevent contamination and exposure.

  • Dissolution :

    • If the experimental protocol requires a solution, add the solvent to the solid slowly to avoid splashing.

    • Be aware of the solvents used, as they may introduce additional hazards. For instance, Dimethylformamide (DMF), a common solvent in peptide synthesis, is a skin and respiratory irritant.

III. Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure a safe laboratory environment.[7] All waste generated from handling this compound should be treated as hazardous chemical waste.

Waste StreamContainer TypeLabeling RequirementsDisposal Procedure
Solid, Unused Compound Original or clearly labeled, sealed container"Hazardous Waste" and the full chemical name: "this compound".[7]Dispose of through your institution's hazardous waste management program.[7]
Contaminated Solid Waste Labeled, sealed plastic bag or container"Hazardous Waste" and a description of the contents (e.g., "Gloves contaminated with this compound").Segregate from other waste and dispose of through the institutional hazardous waste program.
Contaminated Liquid Waste Labeled, sealed, and chemically compatible solvent waste container"Hazardous Waste" with a list of all chemical constituents, including solvents (e.g., "DMF waste with this compound").[7]Store in a designated hazardous waste area, segregated from incompatible chemicals, for institutional pickup.[7]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Compound (Avoid Dust) don_ppe->weigh Proceed to Handling dissolve 4. Dissolve in Solvent (If Required) weigh->dissolve solid_waste 5a. Dispose of Solid Waste dissolve->solid_waste Dispose of Contaminated Solids liquid_waste 5b. Dispose of Liquid Waste dissolve->liquid_waste Dispose of Contaminated Liquids

Caption: A flowchart outlining the key steps for safely handling this compound, from preparation to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。